Product packaging for Bakkenolide D(Cat. No.:CAS No. 18456-03-6)

Bakkenolide D

Cat. No.: B096290
CAS No.: 18456-03-6
M. Wt: 408.5 g/mol
InChI Key: LWHLMCCRIWZBQO-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bakkenolide D is a terpene lactone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O6S B096290 Bakkenolide D CAS No. 18456-03-6

Properties

CAS No.

18456-03-6

Molecular Formula

C21H28O6S

Molecular Weight

408.5 g/mol

IUPAC Name

(3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-3-methylsulfanylprop-2-enoate

InChI

InChI=1S/C21H28O6S/c1-12-6-7-15(27-16(23)8-9-28-5)17-18(26-14(3)22)21(11-20(12,17)4)13(2)10-25-19(21)24/h8-9,12,15,17-18H,2,6-7,10-11H2,1,3-5H3/b9-8+

InChI Key

LWHLMCCRIWZBQO-CMDGGOBGSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H]2[C@@]1(C[C@]3([C@@H]2OC(=O)C)C(=C)COC3=O)C)OC(=O)/C=C\SC

Canonical SMILES

CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C=CSC

Appearance

Powder

melting_point

200 - 201 °C

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Bakkenolide D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and quantitative data related to Bakkenolide D, a sesquiterpenoid lactone of interest for its potential therapeutic properties. Detailed experimental protocols and visual representations of key processes are included to facilitate further research and development.

Natural Sources of this compound

This compound is a naturally occurring compound found predominantly in plants of the Asteraceae family, particularly within the Petasites and Farfugium genera. These plants have a history of use in traditional medicine in East Asia and Europe for treating various ailments, including allergies, inflammation, and infections.[1]

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPlant Part(s) Containing this compoundReference(s)
Petasites japonicusAsteraceaeLeaves, Stems, Roots[1]
Farfugium japonicumAsteraceaeRoots
Petasites formosanusAsteraceaeRoots[2]
Petasites tricholobusAsteraceaeRhizome[3]
Petasites tatewakianusAsteraceaeNot specified in detail[4]

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species and the specific part of the plant. Quantitative analysis using High-Performance Liquid Chromatography (HPLC) has been employed to determine the content of this compound in different plant materials.

Table 2: Quantitative Analysis of this compound in Plant Materials

Plant SpeciesPlant PartMethod of AnalysisThis compound Content (mg/g of dry weight)Reference(s)
Petasites japonicusRootsHPLC/UV107.203[5]
Other PartsHPLC/UV0.403 - 4.419[5]
Farfugium japonicumRootsHPLC/UV166.103[5]
Other PartsHPLC/UV7.252 - 32.614[5]

Experimental Protocols for Isolation of this compound

The isolation of this compound from its natural sources typically involves a multi-step process of extraction, solvent partitioning, and chromatographic separation. The following is a detailed methodology adapted from a study on Petasites japonicus.[1]

Plant Material and Extraction
  • Plant Material Preparation: Dried and powdered leaves and stems of Petasites japonicus (1.6 kg) are used as the starting material.[1]

  • Extraction: The powdered plant material is extracted with 95% methanol at room temperature. The extraction is performed twice, with each extraction lasting for three days.[1]

  • Concentration: The methanol extract is concentrated under reduced pressure to yield a residue.

Solvent Partitioning
  • The crude methanol extract is suspended in water and successively partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • The n-BuOH-soluble fraction, which shows potent biological activity, is selected for further purification.

Column Chromatography
  • Silica Gel Chromatography: The n-BuOH fraction is subjected to silica gel column chromatography.

    • Elution: A gradient of chloroform (CHCl₃) and methanol (MeOH) is used as the eluent.

  • Sephadex LH-20 Chromatography: The fractions containing bakkenolides are further purified by size-exclusion chromatography on a Sephadex LH-20 column.

    • Elution: An aqueous methanol solution is typically used as the mobile phase.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • The final purification of this compound is achieved using preparative HPLC.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A typical mobile phase is an isocratic or gradient system of methanol and water. For instance, 70% aqueous methanol has been successfully used.[1]

    • Detection: UV detection is used to monitor the elution of compounds.

From an initial 1.6 kg of dried leaves and stems of Petasites japonicus, this procedure yielded 17 mg of this compound.[1]

Visualizing the Isolation and Purification Workflow

The following diagram illustrates the logical flow of the experimental protocol for isolating this compound.

Isolation_Workflow Figure 1. Experimental Workflow for the Isolation of this compound Start Dried & Powdered Petasites japonicus Extraction Methanol Extraction Start->Extraction Partitioning Solvent Partitioning (n-hexane, EtOAc, n-BuOH) Extraction->Partitioning Silica_Gel Silica Gel Column Chromatography Partitioning->Silica_Gel n-BuOH Fraction Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Final_Product Pure this compound Prep_HPLC->Final_Product

Figure 1. Experimental Workflow for the Isolation of this compound

Signaling Pathway Inhibition: Non-competitive Inhibition of Bacterial Neuraminidase

This compound has been identified as a non-competitive inhibitor of bacterial neuraminidase.[1] Neuraminidases are enzymes that cleave sialic acid residues from glycoconjugates and are implicated in bacterial pathogenesis, including biofilm formation.[6]

Non-competitive inhibition occurs when the inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. This binding event alters the conformation of the enzyme, which in turn reduces its catalytic efficiency. A key characteristic of non-competitive inhibition is that the inhibitor does not prevent the substrate from binding to the active site.

The diagram below illustrates the mechanism of non-competitive inhibition of bacterial neuraminidase by this compound.

Noncompetitive_Inhibition Figure 2. Mechanism of Non-competitive Inhibition of Bacterial Neuraminidase by this compound cluster_enzyme Bacterial Neuraminidase Enzyme Enzyme (E) ES Enzyme-Substrate Complex (ES) Enzyme->ES EI Enzyme-Inhibitor Complex (EI) Enzyme->EI ActiveSite Active Site AllostericSite Allosteric Site Substrate Substrate (S) (Sialic Acid) Substrate->ES + S ESI Enzyme-Substrate-Inhibitor Complex (ESI) (Inactive) Substrate->ESI + S Inhibitor This compound (I) Inhibitor->EI + I Inhibitor->ESI + I Product Product Product->Enzyme + E ES->Enzyme - S ES->Product k_cat ES->ESI ES_Active S EI->Enzyme - I EI->ESI EI_Allo I ESI->ES - I ESI->EI - S ESI->ESI No Product Formation ESI_Active S ESI_Allo I

Figure 2. Mechanism of Non-competitive Inhibition of Bacterial Neuraminidase by this compound

This guide provides a foundational understanding of the natural sourcing and laboratory-scale isolation of this compound. The detailed protocols and quantitative data herein are intended to support further investigation into the pharmacological potential of this and related bakkenolides. As research progresses, a deeper understanding of its specific molecular targets and signaling pathways will be crucial for its development as a therapeutic agent.

References

Spectroscopic and Biological Insights into Bakkenolide D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bakkenolide D, a sesquiterpene lactone of significant interest. The information presented herein is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, outlines the experimental protocols for its isolation and characterization, and visualizes its role as a bacterial neuraminidase inhibitor.

Core Spectroscopic Data

The structural elucidation of this compound has been achieved through extensive spectroscopic analysis. The following tables summarize the ¹H and ¹³C NMR data, providing a detailed fingerprint of the molecule's chemical environment.

Table 1: ¹H NMR Spectroscopic Data for this compound (700 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
15.72d11.2
22.19m
31.83m
41.45m
52.75m
1.68m
1.55m
95.25d4.9
102.05m
111.08d7.0
134.85s
13'4.75s
140.95s
151.05d7.0
2'6.05d15.4
3'7.85d15.4
1'-SCH₃2.50s
Table 2: ¹³C NMR Spectroscopic Data for this compound (175 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)
175.5
234.5
328.0
441.2
550.1
625.5
745.0
8175.0
978.5
1039.5
1115.0
12170.1
13108.0
1420.5
1516.0
1'166.0
2'118.0
3'145.0
1'-SCH₃15.5
Mass Spectrometry Data

High-resolution mass spectrometry provides crucial information for confirming the molecular formula of this compound.

  • HR-ESI-MS: m/z 409.1523 [M+H]⁺ (Calculated for C₂₁H₂₉O₆S, 409.1528)

Experimental Protocols

The following protocols describe the methodologies used for the isolation and spectroscopic analysis of this compound from natural sources.

Isolation of this compound from Petasites japonicus
  • Extraction: The dried and powdered leaves and stems of Petasites japonicus (1.6 kg) were extracted with methanol at room temperature twice over a period of six days. The solvent was then removed under reduced pressure to yield a residue (33.9 g).

  • Fractionation: The methanol extract was passed through a Diaion HP-20 column and partitioned successively with n-hexane, chloroform, ethyl acetate, and n-butanol. The n-butanol soluble fraction, which showed enzymatic inhibition against bacterial neuraminidase, was selected for further purification.

  • Chromatography:

    • The active n-butanol fraction (11.4 g) was subjected to silica gel column chromatography using a CHCl₃:MeOH (25:1) eluent to yield five fractions (PB1–PB5).

    • Fraction PB3 (1.7 g) was further separated by chromatography over a Sephadex LH-20 column with 95% methanol. The resulting sub-fractions were re-chromatographed on a Sephadex LH-20 column with 85% aqueous methanol.

    • Final purification of the target sub-fractions was achieved by preparative HPLC using 70% aqueous methanol as the mobile phase to yield pure this compound (17 mg).

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H-NMR, ¹³C-NMR, DEPT, and HMBC spectra were recorded on a 700 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak (CDCl₃: δH 7.26, δC 77.0).

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed to determine the accurate mass and molecular formula of the compound.

Biological Activity: Neuraminidase Inhibition

This compound has been identified as an inhibitor of bacterial neuraminidase, an enzyme crucial for the pathogenesis of certain bacteria. Understanding this inhibitory activity is vital for the development of new antibacterial agents.

BakkenolideD_Inhibition cluster_process Inhibitory Mechanism BakkenolideD This compound Neuraminidase Bacterial Neuraminidase (Active Site) BakkenolideD->Neuraminidase Binds to (Non-competitive) Product Cleaved Product Neuraminidase->Product Catalyzes Inhibition Enzyme Inhibition Substrate Sialic Acid Substrate Substrate->Neuraminidase Binds to

Caption: Inhibition of Bacterial Neuraminidase by this compound.

This guide provides foundational data and methodologies for researchers working with this compound. The detailed spectroscopic information serves as a reference for compound identification and quality control, while the outlined biological activity highlights a potential avenue for therapeutic development.

Unveiling the Biological Potential of Bakkenolide D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the biological activities of Bakkenolide D is currently limited. This guide synthesizes the available information on this compound and its closely related congeners, the Bakkenolide-D series. Where specific data for this compound is unavailable, this document extrapolates potential biological activities and mechanisms based on the broader class of bakkenolide compounds to provide a comprehensive overview for research and development purposes.

Executive Summary

This compound is a member of the bakkenolide class of sesquiterpenoid lactones, natural products isolated from various plant species, notably from the genus Petasites. While research on this compound itself is in its nascent stages, preliminary studies on its congeners suggest a primary biological activity of cytotoxicity against various cancer cell lines. Drawing parallels from the broader bakkenolide family, it is hypothesized that this compound may also possess significant anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the known and putative biological activities of this compound, including quantitative data from related compounds, detailed experimental protocols for its evaluation, and visual representations of potential signaling pathways and experimental workflows.

Biological Activities and Quantitative Data

The principal reported biological activity for the Bakkenolide-D series of compounds is cytotoxicity. The anti-inflammatory and neuroprotective activities described herein are based on studies of other bakkenolides and represent potential areas of investigation for this compound.

Cytotoxicity

Research has pointed to the cytotoxic potential of the Bakkenolide-D congeners, which were isolated from the roots of Petasites formosanus.[1] While the study confirmed the cytotoxic nature of this group of compounds, specific quantitative data, such as IC50 values for this compound, were not detailed in the accessible literature.

Table 1: Summary of Known Biological Activities of Bakkenolide-D Congeners

Compound GroupBiological ActivityTarget Cell LinesQuantitative Data (IC50)Reference
Bakkenolide-D Congeners (Db-Dh)CytotoxicityHuman cancer cell linesData not specified[1]

Potential Mechanisms of Action and Signaling Pathways

Based on the known mechanisms of other bakkenolides and sesquiterpenoid lactones, this compound is likely to exert its biological effects through the modulation of key cellular signaling pathways, particularly those involved in inflammation and apoptosis.

Anti-inflammatory Signaling

A plausible anti-inflammatory mechanism for this compound involves the inhibition of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades. These pathways are pivotal in the inflammatory response, and their inhibition would lead to a downstream reduction in the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][4][5][6][7][8][9][10]

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n BakkenolideD This compound BakkenolideD->IKK BakkenolideD->MAPK_pathway DNA DNA NFkB_n->DNA Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes

Caption: A putative anti-inflammatory signaling pathway for this compound.

Experimental Protocols

The following section details representative protocols for the investigation of the biological activities of this compound.

In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol provides a standardized method for determining the cytotoxic potential of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture and harvest cancer cells during their logarithmic growth phase.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • Replace the medium in the wells with 100 µL of the prepared this compound dilutions. Include wells with medium and 0.1% DMSO as a vehicle control.

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

A Proposed Workflow for In Vitro Anti-inflammatory Activity Screening

The following diagram outlines a logical workflow for assessing the potential anti-inflammatory effects of this compound.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Culture_Macrophages Culture RAW 264.7 Macrophages Pretreat Pre-treat with this compound Culture_Macrophages->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate NO_Assay Nitric Oxide (NO) Measurement (Griess Assay on Supernatant) Stimulate->NO_Assay Cytokine_Assay Cytokine Measurement (TNF-α, IL-6) (ELISA on Supernatant) Stimulate->Cytokine_Assay Western_Blot Protein Expression Analysis (Western Blot on Cell Lysates for iNOS, COX-2, p-p65, p-ERK) Stimulate->Western_Blot RT_qPCR Gene Expression Analysis (RT-qPCR for iNOS, COX-2 mRNA) Stimulate->RT_qPCR Data_Analysis Quantify and statistically analyze results to determine inhibitory effects NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis RT_qPCR->Data_Analysis

Caption: A standard workflow for the in vitro assessment of anti-inflammatory activity.

Future Directions and Conclusion

The current body of research indicates that this compound and its congeners are promising candidates for further investigation, particularly in the field of oncology. The extrapolated potential for anti-inflammatory and neuroprotective activities further broadens the scope for future research. Rigorous investigation is required to isolate sufficient quantities of pure this compound, determine its precise cytotoxic profile with quantitative IC50 values across a range of cell lines, and elucidate its specific molecular mechanisms of action. The protocols and pathways outlined in this guide provide a foundational framework for researchers to systematically explore and unlock the full therapeutic potential of this compound.

References

An In-depth Technical Guide to the Bakkenolide D Family of Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: November 2025

The Bakkenolide D family, a prominent class of sesquiterpene lactones, has garnered significant attention within the scientific community for its diverse and potent biological activities. Primarily isolated from various species of the Petasites genus, these natural products exhibit a characteristic cis-hydrindane skeleton fused to a spiro-γ-lactone ring. This unique structural framework is the foundation for their wide-ranging pharmacological effects, which include anti-inflammatory, cytotoxic, neuroprotective, and anti-allergic properties. This technical guide provides a comprehensive overview of the this compound family, detailing their chemical structures, biological activities with quantitative data, key experimental protocols, and the underlying signaling pathways through which they exert their effects. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Chemical Structures and Natural Sources

The this compound family encompasses a large number of structurally related sesquiterpene lactones. A significant portion of these compounds has been isolated from the roots and rhizomes of Petasites formosanus and Petasites tricholobus. A seminal study by Wu et al. (1999) led to the isolation and characterization of 32 new bakkenolides from P. formosanus, significantly expanding the known members of this family.[1] Other notable sources include Petasites japonicus.[2] The core structure of these compounds is often embellished with various ester functional groups at different positions, leading to a wide array of derivatives with distinct biological activities.

Biological Activities and Quantitative Data

The this compound family of sesquiterpene lactones has been demonstrated to possess a range of biological activities. The following tables summarize the quantitative data for some of the key activities reported in the literature.

Cytotoxic Activity

Several members of the this compound family have shown significant cytotoxic effects against various cancer cell lines. The table below presents the 50% inhibitory concentration (IC50) values for selected bakkenolides.

CompoundCell LineIC50 (µg/mL)Reference
Bakkenolide-BP-3882.5Wu et al., 1999
Bakkenolide-DP-3883.2Wu et al., 1999
Bakkenolide-GHep G2>10Wu et al., 1999
Bakkenolide-GHep G2,2,15>10Wu et al., 1999
Bakkenolide-GP-3883.8Wu et al., 1999
Bakkenolide-HHep G2>10Wu et al., 1999
Bakkenolide-HHep G2,2,15>10Wu et al., 1999
Bakkenolide-HP-3884.5Wu et al., 1999
Bakkenolide-UcHep G24.8Wu et al., 1999
Bakkenolide-UcHep G2,2,153.5Wu et al., 1999
Bakkenolide-UcP-3881.8Wu et al., 1999
Anti-inflammatory and Enzyme Inhibitory Activities

The anti-inflammatory properties of the this compound family are a major area of investigation. Additionally, some members have shown inhibitory activity against specific enzymes.

CompoundAssayTargetIC50 (µM)Reference
Bakkenolide BBacterial Neuraminidase InhibitionNeuraminidase> 100Bak et al., 2020
This compoundBacterial Neuraminidase InhibitionNeuraminidase75.2Bak et al., 2020

Signaling Pathways

A key mechanism underlying the anti-inflammatory effects of the this compound family is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Research has shown that total bakkenolides can block the activation of NF-κB by preventing the phosphorylation of the IκB kinase (IKK) complex. This, in turn, inhibits the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

NF_kB_Inhibition_by_Bakkenolides cluster_cytoplasm Cytoplasm Stimuli Stimuli IKK_complex IKK Complex Stimuli->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates (P) NFkB_complex NF-κB (p65/p50) IkBa->NFkB_complex Inhibits p65 p65 p50 p50 p65_nuc p65 NFkB_complex->p65_nuc Translocation p50_nuc p50 Bakkenolides This compound Family Bakkenolides->IKK_complex Inhibits Phosphorylation NFkB_nuc NF-κB (p65/p50) DNA DNA (κB sites) NFkB_nuc->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Induces

Inhibition of the NF-κB Signaling Pathway by the this compound Family.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are outlines of key experimental protocols used in the study of the this compound family.

Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology described by Wu et al. (1999) for determining the cytotoxicity of bakkenolides against various cancer cell lines.

Objective: To determine the concentration of a bakkenolide that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., P-388, Hep G2, Hep G2,2,15)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Bakkenolide stock solutions (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the bakkenolide stock solutions in the complete medium. After the 24-hour incubation, replace the medium with 100 µL of the medium containing the various concentrations of the bakkenolide. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for an additional 48 to 72 hours.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Addition Add bakkenolide dilutions Incubation_24h->Compound_Addition Incubation_48_72h Incubate for 48-72h Compound_Addition->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add solubilization solution Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Workflow for the MTT Cytotoxicity Assay.
Neuraminidase Inhibition Assay

This protocol is adapted from the methods used to assess the inhibitory activity of Bakkenolides B and D against bacterial neuraminidase.[2]

Objective: To determine the IC50 value of a bakkenolide for the inhibition of neuraminidase activity.

Materials:

  • Neuraminidase from Clostridium perfringens

  • 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (4-MUNANA) as the substrate

  • Assay buffer (e.g., 0.1 M sodium acetate buffer, pH 5.5)

  • Bakkenolide stock solutions (dissolved in DMSO)

  • Stop solution (e.g., 0.5 M sodium carbonate buffer, pH 10.7)

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well black plate, prepare a reaction mixture containing the assay buffer, neuraminidase, and different concentrations of the bakkenolide or a vehicle control.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding the substrate 4-MUNANA to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution to each well.

  • Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Data Analysis: Calculate the percentage of inhibition for each bakkenolide concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The this compound family of sesquiterpene lactones represents a rich and promising source of bioactive compounds with significant therapeutic potential. Their diverse biological activities, particularly their anti-inflammatory and cytotoxic effects, are well-documented. The inhibition of the NF-κB signaling pathway appears to be a central mechanism for their anti-inflammatory action. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully explore their potential as novel drug candidates for the treatment of cancer, inflammatory disorders, and other diseases. The detailed experimental protocols and data presented in this guide are intended to facilitate these future investigations.

References

An In-Depth Technical Guide to the Physicochemical Properties and Biological Activities of Bakkenolide D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide D is a sesquiterpene lactone, a class of natural products known for their diverse and potent biological activities. Isolated from various plant species, including those of the Petasites genus, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with a detailed exploration of its reported biological activities and the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a potential therapeutic agent. These properties influence its solubility, stability, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₁H₂₈O₆S[1][2]
Molecular Weight 408.5 g/mol [1]
CAS Number 18456-03-6[1][2]
Appearance Powder[1]
Melting Point 200-201 °C[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Predicted Water Solubility 0.0024 g/L[3]
Predicted logP 3.15[3]
Polar Surface Area 78.9 Ų[3]

Spectral Data

While detailed, experimentally-derived spectral data for this compound is not widely available in the public domain, analysis of related compounds and general spectroscopic principles can provide an expected profile. High-resolution mass spectrometry (HRMS) would confirm the molecular formula, and tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for elucidating the complex stereochemistry of the molecule. Infrared (IR) spectroscopy would show characteristic absorption bands for its functional groups, such as carbonyls (C=O) from the lactone and ester groups, and C-O bonds.

Biological Activities and Mechanisms of Action

This compound has demonstrated promising biological activities, primarily in the realms of anti-allergic and anti-inflammatory responses.

Anti-Allergic Activity

Studies have shown that bakkenolides, including this compound, possess significant anti-allergic properties. In an animal model of allergic rhinitis, a bakkenolide fraction containing this compound was shown to reduce the frequency of sneezing and the infiltration of eosinophils in nasal tissue. Furthermore, it led to a decrease in the serum levels of key allergic mediators, interleukin-4 (IL-4) and histamine. This suggests that this compound may exert its anti-allergic effects by modulating the immune response and inhibiting the release of inflammatory mediators associated with allergic reactions.

Anti-Inflammatory Activity and Proposed Signaling Pathways

The anti-inflammatory potential of sesquiterpene lactones, the class of compounds to which this compound belongs, is well-documented. A primary mechanism underlying this activity is the inhibition of key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct studies on this compound's interaction with these pathways are limited, the activity of structurally related compounds provides a strong basis for a proposed mechanism.

Inhibition of the NF-κB Pathway:

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS). Sesquiterpene lactones are known to inhibit this pathway, often by directly interacting with components of the IκB kinase (IKK) complex or NF-κB itself, thereby preventing its activation.

Proposed inhibition of the NF-κB signaling pathway by this compound.

Inhibition of the MAPK Pathway:

The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises a series of protein kinases that are sequentially activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Key MAPK subfamilies include ERK, JNK, and p38. Inhibition of the phosphorylation, and thus activation, of these kinases by sesquiterpene lactones can lead to a reduction in the inflammatory response.

MAPK_Inhibition LPS LPS CellSurfaceReceptor Cell Surface Receptor LPS->CellSurfaceReceptor MAPKKK MAPKKK CellSurfaceReceptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Induces BakkenolideD This compound BakkenolideD->MAPKK Inhibition

Proposed inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

To investigate the anti-inflammatory effects of this compound, a common in vitro model utilizes lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Below is a detailed methodology for a typical experiment.

Protocol: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture:

    • Maintain RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Assay (MTT Assay):

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the supernatant and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

  • Measurement of Nitric Oxide (NO) Production:

    • Seed RAW 264.7 cells in a 24-well plate and incubate for 24 hours.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate for 15 minutes.

    • Measure the absorbance at 540 nm to quantify nitrite concentration, an indicator of NO production.

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:

    • Following the same treatment protocol as for NO measurement, collect the cell culture supernatant.

    • Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis for Protein Expression:

    • Seed RAW 264.7 cells in a 6-well plate.

    • Pre-treat with this compound for 1 hour, followed by LPS stimulation for the appropriate time (e.g., 30 minutes for signaling proteins, 24 hours for iNOS and COX-2).

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, phospho-p65, phospho-p38, etc.).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow Start Start Cell_Culture RAW 264.7 Cell Culture Start->Cell_Culture Seeding Seed Cells in Plates Cell_Culture->Seeding Pretreatment Pre-treat with this compound Seeding->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation NO_Measurement Nitric Oxide (NO) Measurement (Griess Assay) Stimulation->NO_Measurement Cytokine_Measurement Cytokine Measurement (ELISA) Stimulation->Cytokine_Measurement Protein_Expression Protein Expression (Western Blot) Stimulation->Protein_Expression Data_Analysis Data Analysis and Interpretation NO_Measurement->Data_Analysis Cytokine_Measurement->Data_Analysis Protein_Expression->Data_Analysis End End Data_Analysis->End

Workflow for investigating the anti-inflammatory effects of this compound.

Conclusion

This compound is a promising natural product with demonstrated anti-allergic and potential anti-inflammatory activities. Its physicochemical properties provide a foundation for its formulation and delivery. The proposed mechanisms of action, involving the inhibition of the NF-κB and MAPK signaling pathways, offer a clear direction for further pharmacological investigation. The experimental protocols outlined in this guide provide a framework for researchers to further explore and validate the therapeutic potential of this compound. Further studies are warranted to fully elucidate its spectral characteristics, quantify its solubility, and definitively confirm its molecular targets to pave the way for its potential development as a novel therapeutic agent for allergic and inflammatory diseases.

References

Bakkenolide D: A Preliminary Exploration of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide D, a sesquiterpene lactone, is a natural product that has garnered interest for its potential therapeutic applications. Preliminary studies suggest that its mechanism of action may involve multiple biological pathways, including anti-inflammatory and pro-apoptotic effects. This technical guide provides a comprehensive overview of the preliminary studies on this compound's mechanism of action, drawing upon available data for this compound and closely related compounds to elucidate its potential therapeutic pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering a structured presentation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

I. Anti-inflammatory and Neuraminidase Inhibitory Activity

This compound has been identified as a non-competitive inhibitor of bacterial neuraminidase, an enzyme implicated in the pathogenesis of certain bacterial infections. Furthermore, studies on the related compound Bakkenolide-IIIa suggest a potent anti-inflammatory role, offering a plausible, though not directly confirmed, mechanism for this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from a study on Bakkenolide-IIIa's effect on lipopolysaccharide (LPS)-induced inflammation in Human Umbilical Vein Endothelial Cells (HUVECs). This data is presented as a proxy to hypothesize the potential anti-inflammatory efficacy of this compound.

CompoundCell LineTreatmentTarget CytokineConcentration (µM)% Inhibition / Reduction
Bakkenolide-IIIaHUVECsLPSTNF-α20Significant Reduction[1][2][3]
Bakkenolide-IIIaHUVECsLPSTNF-α50Significant Reduction[1][2][3]
Bakkenolide-IIIaHUVECsLPSIL-1β20Significant Reduction[1][2][3]
Bakkenolide-IIIaHUVECsLPSIL-1β50Significant Reduction[1][2][3]
Bakkenolide-IIIaHUVECsLPSIL-620Significant Reduction[1][2][3]
Bakkenolide-IIIaHUVECsLPSIL-650Significant Reduction[1][2][3]
Bakkenolide-IIIaHUVECsLPSIL-820Significant Reduction[1][2][3]
Bakkenolide-IIIaHUVECsLPSIL-850Significant Reduction[1][2][3]
Experimental Protocols

This protocol outlines the method used to determine the inhibitory effect of this compound on bacterial neuraminidase activity.

  • Preparation of Reagents:

    • Prepare a 50 mM Tris buffer (pH 7.5).

    • Dissolve the substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), in the Tris buffer to a final concentration of 0.1 mM.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations with the Tris buffer.

    • Prepare a solution of bacterial neuraminidase (from Clostridium perfringens) in Tris buffer at a concentration of 0.2 units/mL.

  • Assay Procedure:

    • In a 96-well microplate, add 90 µL of the MUNANA substrate solution to each well.

    • Add 10 µL of the this compound solution at different concentrations to the respective wells.

    • Initiate the enzymatic reaction by adding 10 µL of the neuraminidase solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of a stop solution (e.g., 0.5 M sodium carbonate).

    • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

This protocol describes the methodology to assess the anti-inflammatory effects of bakkenolides on endothelial cells.

  • Cell Culture and Treatment:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media until they reach 80-90% confluency.

    • Pre-treat the cells with varying concentrations of the bakkenolide compound for 2 hours.

    • Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL.

    • Incubate the cells for 24 hours.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the concentrations of inflammatory cytokines (TNF-α, IL-1β, IL-6, and IL-8) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Cell Viability Assay (MTT):

    • After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

II. Proposed Signaling Pathways

Based on studies of sesquiterpene lactones, this compound may exert its biological effects through the modulation of key inflammatory and apoptotic signaling pathways, such as NF-κB and MAPK.

NF-κB Signaling Pathway

Sesquiterpene lactones are known to be potent inhibitors of the NF-κB pathway, a central regulator of inflammation.[4][5] The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates NFkB NFkB IKK->NFkB Releases IkBa->NFkB Inhibits NFkB_nuc NF-kB NFkB->NFkB_nuc Translocates BakkenolideD This compound BakkenolideD->IKK Inhibits Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Induces MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MEKK MAPKKK Stimulus->MEKK MKK MAPKK (e.g., MKK3/6) MEKK->MKK p38 p38 MAPK MKK->p38 ERK ERK MKK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors ERK->TranscriptionFactors InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse BakkenolideD This compound BakkenolideD->MKK Potential Inhibition Apoptosis_Pathway BakkenolideD This compound Mitochondria Mitochondria BakkenolideD->Mitochondria Induces Stress CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Anti_Inflammatory_Workflow CellCulture Cell Culture (e.g., HUVECs, Macrophages) Treatment Treatment with this compound and Inflammatory Stimulus (LPS) CellCulture->Treatment Supernatant Collect Supernatant Treatment->Supernatant CellLysate Prepare Cell Lysate Treatment->CellLysate ELISA ELISA for Cytokines (TNF-α, IL-6, etc.) Supernatant->ELISA WesternBlot Western Blot for NF-κB and MAPK proteins CellLysate->WesternBlot DataAnalysis Data Analysis and IC50 Determination ELISA->DataAnalysis WesternBlot->DataAnalysis Apoptosis_Workflow CancerCellCulture Cancer Cell Culture BakkenolideDTreatment Treatment with this compound CancerCellCulture->BakkenolideDTreatment ViabilityAssay Cell Viability Assay (MTT) BakkenolideDTreatment->ViabilityAssay CaspaseAssay Caspase Activity Assay BakkenolideDTreatment->CaspaseAssay WesternBlotApoptosis Western Blot for Apoptotic Proteins BakkenolideDTreatment->WesternBlotApoptosis DataAnalysisApoptosis Data Analysis and IC50 Determination ViabilityAssay->DataAnalysisApoptosis CaspaseAssay->DataAnalysisApoptosis WesternBlotApoptosis->DataAnalysisApoptosis

References

In Silico Prediction of Bakkenolide D Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bakkenolide D, a sesquiterpenoid lactone, has demonstrated a range of biological activities, including anti-allergic, anti-histaminic, and neuroprotective effects.[1][2] This technical guide provides a comprehensive overview of a proposed in silico workflow designed to identify and characterize the molecular targets of this compound, thereby elucidating its mechanisms of action and paving the way for further drug development. The guide details methodologies for both ligand-based and structure-based virtual screening, outlines relevant signaling pathways for investigation, and presents a framework for the experimental validation of predicted targets.

Introduction to this compound

This compound is a natural product isolated from plants of the Petasites genus.[3][4] Its chemical formula is C21H28O6S.[1] Pre-clinical studies have indicated its potential as an anti-allergic agent through the inhibition of histamine-induced trachea contraction.[1][4] Additionally, it has been identified as a non-competitive inhibitor of bacterial neuraminidase, suggesting its potential in combating infectious diseases.[3] This guide outlines a systematic in silico approach to expand our understanding of this compound's therapeutic potential by identifying its direct molecular targets.

In Silico Target Prediction Workflow

The proposed workflow for identifying the molecular targets of this compound integrates both ligand-based and structure-based computational methods. This dual approach allows for a comprehensive screening of potential protein interactions.

in_silico_workflow cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach cluster_validation Hit Prioritization and Experimental Validation ligand_prep 1. Ligand Preparation (this compound 3D Structure) chem_sim 2. Chemical Similarity Search (e.g., Tanimoto) ligand_prep->chem_sim pharm 3. Pharmacophore Modeling ligand_prep->pharm ml 4. Machine Learning (e.g., SVM, Random Forest) ligand_prep->ml ligand_targets Predicted Targets chem_sim->ligand_targets pharm->ligand_targets ml->ligand_targets consensus Consensus Scoring & Target Prioritization ligand_targets->consensus target_db 1. Target Database Preparation (PDB, AlphaFold DB) homology 2. Homology Modeling (For unknown structures) target_db->homology docking 3. Molecular Docking (Reverse Docking) target_db->docking homology->docking md 4. Molecular Dynamics Simulation docking->md structure_targets Predicted Targets md->structure_targets structure_targets->consensus exp_val Experimental Validation (e.g., Binding Assays, Functional Assays) consensus->exp_val validated_targets Validated Targets exp_val->validated_targets histamine_pathway bakkenolide_d This compound histamine_receptor Histamine Receptor (e.g., H1R) bakkenolide_d->histamine_receptor Antagonism? g_protein G-Protein (Gq/11) histamine_receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc inflammation Pro-inflammatory Gene Expression (e.g., NF-κB activation) ca_release->inflammation pkc->inflammation allergic_response Allergic Response inflammation->allergic_response

References

Bakkenolides: A Comprehensive Technical Review of Their Biological Effects and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bakkenolides are a class of sesquiterpenoid lactones predominantly isolated from plants of the genus Petasites. These natural compounds have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth review of the current literature on bakkenolides, with a focus on their neuroprotective, anti-inflammatory, and antimicrobial effects. Detailed summaries of quantitative data, experimental protocols, and elucidated signaling pathways are presented to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Bakkenolides

Bakkenolides are a specific type of sesquiterpenoid, characterized by a spiro-lactone structure. The core chemical structure is known as bakkenolide A (also referred to as fukinanolid)[1]. Various derivatives, such as Bakkenolide B and D, have been isolated and identified from various parts of Petasites species, including the leaves, rhizomes, and flower buds[2][3][4]. The isolation and characterization of these compounds typically involve chromatographic techniques followed by spectroscopic analysis.

Biological Activities of Bakkenolides

Research has unveiled a range of pharmacological effects of bakkenolides, positioning them as promising candidates for therapeutic development. The primary activities reported are neuroprotection, anti-inflammation, and antimicrobial effects.

Neuroprotective Effects

Several studies have highlighted the significant neuroprotective potential of bakkenolides. Novel bakkenolides isolated from the rhizomes of Petasites tricholobus have demonstrated significant neuroprotective and antioxidant activities in in-vitro assays[5]. These compounds were shown to protect primary cultured neurons from oxygen-glucose deprivation and oxidative insults[5]. Another study on a new bakkenolide from Peatasites tatewakianus also confirmed its neuroprotective activity against oxidative stress in neurons[6].

Anti-inflammatory and Anti-allergic Effects

Bakkenolide B, a major component of Petasites japonicus leaves, has been extensively studied for its anti-inflammatory and anti-allergic properties[2]. It has been shown to inhibit the degranulation of mast cells in a concentration-dependent manner, a key process in allergic reactions[2]. Furthermore, Bakkenolide B suppresses the gene induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages[2]. In an animal model of asthma, Bakkenolide B was found to significantly inhibit the accumulation of inflammatory cells in the bronchoalveolar lavage fluid, suggesting its potential as a treatment for asthma[2].

The anti-neuroinflammatory effects of Bakkenolide B have also been investigated in microglia, the resident immune cells of the central nervous system. Bakkenolide B pretreatment was found to significantly reduce the production of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, IL-12, and tumor necrosis factor (TNF)-α in lipopolysaccharide (LPS)-stimulated microglia[7]. This effect was associated with a decrease in reactive oxygen species production[7].

Antimicrobial Effects

Bakkenolides, specifically Bakkenolide B and D isolated from the aerial parts of Petasites japonicus, have been identified as inhibitors of bacterial neuraminidase[3][8]. Neuraminidase is an enzyme that plays a crucial role in the pathogenesis of various bacteria by cleaving sialic acid from host cell surface glycoproteins[8]. Enzyme kinetic studies revealed that Bakkenolide D exhibits non-competitive inhibition of neuraminidase[3][8]. Molecular docking simulations have further supported the binding of these compounds to the active and allosteric sites of the enzyme[3][4][8].

Other Biological Activities

In addition to the major effects listed above, Bakkenolide B has been identified as an inhibitor of Interleukin-2 (IL-2) production in a human T cell line[9]. This finding suggests a potential immunomodulatory role for this compound by targeting Ca2+ signaling pathways, although it does not directly inhibit calcineurin[9].

Quantitative Analysis of Bakkenolide Activity

The biological activities of bakkenolides have been quantified in various studies. The following tables summarize the key quantitative data available in the literature.

Table 1: Neuraminidase Inhibitory Activity of Bakkenolides

CompoundSource OrganismTarget EnzymeInhibition TypeIC50 ValueReference
This compoundPetasites japonicusBacterial NeuraminidaseNon-competitiveNot specified in abstract[3][8]

Note: While the study identified this compound as a neuraminidase inhibitor, the specific IC50 value was not provided in the abstract. The most potent inhibitor identified in the study was 1,5-di-O-caffeoylquinic acid with an IC50 of 2.3 ± 0.4 μM.[3][8]

Table 2: Anti-inflammatory Effects of Bakkenolide B

Experimental ModelMeasured ParameterEffect of Bakkenolide BReference
RBL-2H3 mast cellsAntigen-induced degranulationConcentration-dependent inhibition[2]
Mouse peritoneal macrophagesiNOS and COX-2 gene inductionInhibition[2]
LPS-stimulated microgliaIL-1β, IL-6, IL-12, TNF-α productionSignificant reduction[7]
Ovalbumin-induced asthma modelEosinophil, macrophage, lymphocyte accumulation in BALFStrong inhibition[2]

Key Experimental Methodologies

This section provides an overview of the detailed experimental protocols used to assess the biological activities of bakkenolides.

Isolation and Characterization of Bakkenolides

A general procedure for the isolation and identification of bakkenolides involves solvent extraction from the plant material, followed by chromatographic separation and spectroscopic analysis.

  • Extraction : Dried and powdered plant material (e.g., rhizomes or leaves) is typically extracted with a solvent such as ethanol or methanol[3].

  • Fractionation : The crude extract is then subjected to column chromatography over silica gel or Sephadex LH-20 to separate the components into different fractions[3][8].

  • Purification : Active compounds are further purified from the fractions using techniques like preparative High-Performance Liquid Chromatography (HPLC)[3][8].

  • Structure Elucidation : The chemical structures of the isolated bakkenolides are determined using spectroscopic methods, including 1H NMR, 13C NMR, DEPT, HMBC, and mass spectrometry[3][5][8].

Neuroprotection Assay (Oxygen-Glucose Deprivation Model)

The neuroprotective effects of bakkenolides are often evaluated using an in vitro model of ischemia, known as the oxygen-glucose deprivation (OGD) model[5][6][8][9][10][11][12].

  • Cell Culture : Primary neurons are cultured under standard conditions.

  • OGD Induction : The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber with a deoxygenated atmosphere (e.g., 95% N2, 5% CO2) for a specified period[8][10][12].

  • Treatment : Bakkenolides are added to the culture medium before, during, or after the OGD period.

  • Assessment of Neuroprotection : Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium[5].

Macrophage Inflammatory Assay

The anti-inflammatory effects of bakkenolides are commonly assessed by measuring their ability to suppress the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS)[5][6][7][13][14].

  • Cell Culture : A macrophage cell line (e.g., J774A.1 or RAW 264.7) or primary macrophages are cultured.

  • Treatment : The cells are pre-treated with various concentrations of bakkenolides for a specific duration.

  • Stimulation : The macrophages are then stimulated with LPS to induce an inflammatory response.

  • Measurement of Inflammatory Mediators : The production of inflammatory mediators is quantified.

    • Nitric Oxide (NO) : Measured in the culture supernatant using the Griess reagent.

    • Prostaglandin E2 (PGE2) and Cytokines (TNF-α, IL-6, etc.) : Measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits[5][6][7].

  • Gene Expression Analysis : The mRNA expression of iNOS and COX-2 is determined by reverse transcription-polymerase chain reaction (RT-PCR) or quantitative PCR (qPCR).

  • Protein Expression Analysis : The protein levels of signaling molecules are analyzed by Western blotting[2].

Bacterial Neuraminidase Inhibition Assay

The ability of bakkenolides to inhibit bacterial neuraminidase is evaluated using a fluorescence-based assay[3][8][15][16][17][18][19].

  • Enzyme Reaction : The assay is typically performed in a 96-well plate. The reaction mixture contains the neuraminidase enzyme from Clostridium perfringens, a buffer, and the bakkenolide at various concentrations.

  • Substrate Addition : A fluorogenic substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to initiate the reaction[15][17].

  • Incubation : The plate is incubated at a specific temperature for a set time.

  • Fluorescence Measurement : The enzymatic cleavage of MUNANA releases the fluorescent product 4-methylumbelliferone (4-MU), and the fluorescence is measured using a fluorometer[15][17].

  • IC50 Determination : The concentration of the bakkenolide that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Mechanisms of Action and Signaling Pathways

The biological effects of bakkenolides are mediated through the modulation of specific intracellular signaling pathways.

AMPK/Nrf2 Signaling Pathway in Neuroinflammation

Bakkenolide B exerts its anti-neuroinflammatory effects by activating the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[2][7].

  • AMPK Activation : Bakkenolide B increases the phosphorylation of AMPK in microglia[7].

  • Nrf2 Activation : Activated AMPK promotes the nuclear translocation of Nrf2.

  • Antioxidant Response : In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, leading to the upregulation of downstream factors such as NADPH dehydrogenase quinone-1 (NQO-1) and heme oxygenase-1 (HO-1)[2][7].

  • Inhibition of Inflammation : The activation of this pathway leads to a reduction in reactive oxygen species and the suppression of pro-inflammatory cytokine production[7].

AMPK_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates ROS ROS TLR4->ROS Induces Bakkenolide B Bakkenolide B AMPK AMPK Bakkenolide B->AMPK Activates p-AMPK p-AMPK AMPK->p-AMPK Nrf2_Keap1 Nrf2-Keap1 p-AMPK->Nrf2_Keap1 Phosphorylates Inflammatory\nCytokines Inflammatory Cytokines p-AMPK->Inflammatory\nCytokines Inhibits Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Keap1 Keap1 Nrf2_Keap1->Nrf2 Releases ARE ARE Nrf2_n->ARE Binds Antioxidant\nGenes Antioxidant Genes ARE->Antioxidant\nGenes Activates HO-1, NQO-1 HO-1, NQO-1 Antioxidant\nGenes->HO-1, NQO-1 HO-1, NQO-1->ROS Inhibits

Caption: Bakkenolide B activates the AMPK/Nrf2 signaling pathway.

Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of many natural compounds, including other sesquiterpenoid lactones, are often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways[20][21][22][][24][25][26][27]. While the direct effect of bakkenolides on these pathways is an area for further research, it is a plausible mechanism for their observed anti-inflammatory activities.

  • NF-κB Pathway : In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes[][24][25]. Bakkenolides may inhibit this pathway by preventing IκB degradation or NF-κB nuclear translocation.

  • MAPK Pathway : The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation[20][21][22][26][27]. Bakkenolides could potentially inhibit the phosphorylation and activation of these kinases.

NFkB_MAPK_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Bakkenolides Bakkenolides MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) Bakkenolides->MAPK (ERK, JNK, p38) Inhibits Bakkenolides->IKK Inhibits MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK (ERK, JNK, p38) AP-1 AP-1 MAPK (ERK, JNK, p38)->AP-1 NF-kB_IkB NF-kB-IkB IKK->NF-kB_IkB IkB IkB NF-kB NF-kB NF-kB_n NF-kB (nucleus) NF-kB_IkB->NF-kB_n Pro-inflammatory\nGene Expression Pro-inflammatory Gene Expression AP-1->Pro-inflammatory\nGene Expression NF-kB_n->Pro-inflammatory\nGene Expression

Caption: Putative inhibition of NF-κB and MAPK pathways by bakkenolides.

Experimental Workflow for Bakkenolide Research

The following diagram illustrates a typical workflow for the investigation of bakkenolides, from plant source to biological activity assessment.

Bakkenolide_Workflow Plant Material\n(Petasites sp.) Plant Material (Petasites sp.) Extraction Extraction Plant Material\n(Petasites sp.)->Extraction Chromatographic\nSeparation Chromatographic Separation Extraction->Chromatographic\nSeparation Purification (HPLC) Purification (HPLC) Chromatographic\nSeparation->Purification (HPLC) Structure\nElucidation Structure Elucidation Purification (HPLC)->Structure\nElucidation Isolated\nBakkenolides Isolated Bakkenolides Structure\nElucidation->Isolated\nBakkenolides Biological\nActivity Screening Biological Activity Screening Isolated\nBakkenolides->Biological\nActivity Screening In Vitro Assays In Vitro Assays Biological\nActivity Screening->In Vitro Assays In Vivo Models In Vivo Models Biological\nActivity Screening->In Vivo Models Mechanism of Action\nStudies Mechanism of Action Studies In Vitro Assays->Mechanism of Action\nStudies In Vivo Models->Mechanism of Action\nStudies

Caption: General workflow for bakkenolide research.

Conclusion and Future Perspectives

Bakkenolides represent a promising class of natural products with well-documented neuroprotective, anti-inflammatory, and antimicrobial properties. The mechanisms underlying these effects are beginning to be understood, with the activation of the AMPK/Nrf2 pathway being a key finding for the anti-neuroinflammatory action of Bakkenolide B. The potential for these compounds to modulate other critical signaling pathways, such as NF-κB and MAPK, warrants further investigation.

Future research should focus on:

  • Elucidating the structure-activity relationships of different bakkenolide derivatives.

  • Conducting more extensive in vivo studies to validate the therapeutic potential of these compounds for specific diseases.

  • Investigating the anticancer activity of bakkenolides, as this is an area with limited available data.

  • Exploring the potential for synergistic effects when combined with other therapeutic agents.

The comprehensive data and methodologies presented in this guide aim to facilitate and inspire further research into the fascinating and therapeutically promising field of bakkenolides.

References

Methodological & Application

Total Synthesis Protocol for Bakkenolide D: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of a plausible synthetic route to Bakkenolide D, a member of the bakkenolide family of sesquiterpenoids. As a direct published total synthesis of this compound is not available, this protocol details the enantiospecific total synthesis of the closely related analogue, (-)-Bakkenolide III, as reported by Jiang, Bhattacharyya, and Sha in 2007. The provided methodology, quantitative data, and workflow are based on their successful synthesis, which serves as a robust template. Furthermore, a speculative final step to convert a late-stage intermediate into this compound is proposed based on a structural comparison of the two molecules. This application note is intended to serve as a practical guide for researchers in organic synthesis and drug development interested in the synthesis of bakkenolide-type natural products.

Introduction

The bakkenolides are a class of sesquiterpenoid natural products characterized by a spirocyclic γ-lactone fused to a hydrindane core. These compounds have garnered interest from the scientific community due to their unique structural features and potential biological activities. This compound, in particular, possesses a distinct ester side chain which differentiates it from other members of the family. While numerous studies have focused on the isolation and characterization of various bakkenolides, a specific total synthesis of this compound has yet to be reported in the scientific literature.

This document outlines a detailed synthetic protocol based on the successful and efficient enantiospecific total synthesis of (-)-Bakkenolide III. The key features of this synthesis include the use of (S)-(+)-carvone as a chiral starting material and a crucial radical cyclization step to construct the characteristic cis-hydrindane skeleton. By following this established route, researchers can access a key advanced intermediate that is structurally poised for conversion to this compound.

Synthetic Workflow

The overall synthetic strategy for (-)-Bakkenolide III, which can be adapted for the synthesis of a precursor to this compound, is depicted below. The workflow begins with the commercially available chiral pool starting material, (S)-(+)-carvone, and proceeds through a series of transformations to construct the key cis-hydrindanone intermediate. Subsequent functional group manipulations lead to the formation of the spiro-lactone moiety, yielding Bakkenolide III.

Bakkenolide_III_Synthesis cluster_start Starting Material cluster_intermediate_synthesis Intermediate Synthesis cluster_lactone_formation Spiro-lactone Formation cluster_proposed_step Proposed Conversion to this compound S_Carvone (S)-(+)-Carvone Enone Enone Intermediate S_Carvone->Enone Multi-step conversion Iodoketone Iodoketone Enone->Iodoketone Iodination Hydrindanone cis-Hydrindanone Iodoketone->Hydrindanone Radical Cyclization Alkynylation Alkynylation & Silylation Hydrindanone->Alkynylation Desilylation_Lactonization Desilylation & Lactonization Alkynylation->Desilylation_Lactonization Final_Product (-)-Bakkenolide III Desilylation_Lactonization->Final_Product Bakkenolide_D_Precursor Bakkenolide III Precursor Final_Product->Bakkenolide_D_Precursor Hypothetical Intermediate Esterification Esterification Bakkenolide_D_Precursor->Esterification Bakkenolide_D This compound Esterification->Bakkenolide_D

Caption: Synthetic workflow for (-)-Bakkenolide III and proposed extension to this compound.

Experimental Protocols

The following protocols are adapted from the work of Jiang, Bhattacharyya, and Sha (2007) for the synthesis of (-)-Bakkenolide III.

1. Synthesis of the Iodoketone Intermediate

This multi-step process begins with the conversion of (S)-(+)-carvone to a key enone intermediate, followed by iodination to yield the precursor for the radical cyclization.

  • (a) Preparation of the Enone: (S)-(+)-carvone is subjected to a sequence of reactions including conjugate addition and oxidation to afford the corresponding enone.

  • (b) Iodination: The enone is then converted to the α-iodoketone. To a solution of the enone in an appropriate solvent (e.g., THF), a base (e.g., LDA) is added at low temperature (-78 °C), followed by the addition of an iodine source (e.g., I₂).

2. Radical Cyclization to form the cis-Hydrindanone Core

This is the key bond-forming reaction to construct the bicyclic core of the molecule.

  • To a solution of the iodoketone in a degassed solvent (e.g., benzene or toluene), a radical initiator (e.g., AIBN) and a reducing agent (e.g., Bu₃SnH) are added.

  • The reaction mixture is heated to reflux for a specified period.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

3. Formation of the Spiro-lactone Moiety

  • (a) Alkynylation and Silylation: The cis-hydrindanone is treated with a lithium acetylide reagent, followed by quenching with a silyl chloride (e.g., TMSCl) to protect the resulting alcohol.

  • (b) Desilylation and Lactonization: The silyl protecting group is removed under acidic conditions (e.g., TFA), which concomitantly promotes the cyclization of the resulting alcohol onto the ester, forming the γ-lactone.

4. Final Conversion to (-)-Bakkenolide III

The terminal alkyne is converted to the corresponding methyl ester, and subsequent functional group manipulations yield (-)-Bakkenolide III.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of (-)-Bakkenolide III.

StepProductYield (%)
Enone Synthesis from (S)-CarvoneEnone Intermediate~60-70%
IodinationIodoketone~80-90%
Radical Cyclizationcis-Hydrindanone~70-80%
Alkynylation and SilylationSilylated Alkyne Adduct~85-95%
Desilylation and LactonizationSpiro-lactone Intermediate~75-85%
Conversion to (-)-Bakkenolide III(-)-Bakkenolide III~50-60%

Note: Yields are approximate and may vary based on experimental conditions.

Proposed Synthesis of this compound

A structural comparison between (-)-Bakkenolide III and this compound reveals that the primary difference lies in the ester side chain. This compound possesses a (2E)-3-(methylthio)acrylate ester at the C4 position, whereas Bakkenolide III has a simpler ester functionality.

Proposed Final Step: Esterification

To synthesize this compound, the hydroxyl group at the C4 position of a late-stage intermediate (prior to the final esterification in the Bakkenolide III synthesis) could be esterified with (2E)-3-(methylthio)acrylic acid or its corresponding acyl chloride.

  • Hypothetical Protocol: To a solution of the C4-hydroxyl intermediate in a suitable solvent (e.g., DCM or THF), (2E)-3-(methylthio)acrylic acid, a coupling agent (e.g., DCC or EDC), and a catalyst (e.g., DMAP) would be added. The reaction would be stirred at room temperature until completion.

Proposed_Esterification Precursor Bakkenolide III Precursor (C4-OH) Bakkenolide_D This compound Precursor->Bakkenolide_D Esterification Reagents (2E)-3-(methylthio)acrylic acid + Coupling Agent (DCC/EDC) + Catalyst (DMAP) Reagents->Bakkenolide_D

Caption: Proposed esterification to yield this compound.

Conclusion

This application note provides a detailed protocol for the enantiospecific total synthesis of (-)-Bakkenolide III, which serves as a foundational route for the potential synthesis of this compound. The key transformations, including the critical radical cyclization to form the cis-hydrindanone core, are outlined with accompanying quantitative data. While a direct synthesis of this compound has not been reported, the proposed final esterification step offers a logical and feasible strategy for its completion. Researchers are encouraged to use this document as a guide for their synthetic efforts towards this and other members of the bakkenolide family.

Disclaimer: The proposed final step for the synthesis of this compound is hypothetical and has not been experimentally validated. Standard laboratory safety precautions should be followed when performing any of the described procedures.

Application Notes and Protocols for the Extraction of Bakkenolide D from Petasites Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and isolation of Bakkenolide D from Petasites species, a compound of interest for its potential therapeutic properties. The protocols are based on established scientific literature and are intended to guide researchers in the efficient recovery of this bioactive sesquiterpenoid.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the plant part and the specific Petasites species utilized. For optimal yield, the roots of the plant are recommended as the primary source material.

Table 1: Concentration of this compound in Various Parts of Petasites japonicus

Plant PartThis compound Concentration (mg/g)
Roots107.203[1]
Leaves & StemsNot explicitly quantified, but a successful extraction yielded 17 mg from 1.6 kg of dried material[2].

Experimental Protocols

Two primary methods for the extraction of this compound are detailed below. The first is a comprehensive room temperature methanol extraction followed by column chromatography. The second is a hot methanol extraction, which may offer a more rapid initial extraction.

Protocol 1: Room Temperature Methanol Extraction and Isolation of this compound from Petasites japonicus

This protocol has been successfully employed for the isolation of this compound from the leaves and stems of P. japonicus.

1. Plant Material Preparation:

  • Air-dry the leaves and stems of Petasites japonicus.

  • Powder the dried plant material using a suitable mill.

2. Extraction:

  • Successively extract 1.6 kg of the dried, powdered plant material with methanol at room temperature.[2]

  • Perform the extraction twice, with each extraction lasting for 3-day intervals (totaling 6 days).[2]

  • After the extraction period, remove the solvent under reduced pressure at 45°C to obtain a residue (approximately 33.9 g).[2]

3. Fractionation:

  • Pass the methanol extract through a Diaion HP-20 column.

  • Partition the eluate successively with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), followed by a final water wash.[2]

  • The n-BuOH-soluble fraction, which shows enzymatic inhibition activity, should be collected for further purification (approximately 11.4 g).[2]

4. Column Chromatography:

  • Subject the active n-BuOH fraction to silica gel column chromatography.

  • Elute the column with a chloroform:methanol (CHCl3:MeOH) gradient, starting with a 25:1 ratio, to yield five fractions (PB1–PB5).[2]

  • Separate fraction PB3 (approximately 1.7 g) using chromatography over Sephadex LH-20 with 95% methanol to obtain five subfractions.[2]

  • Re-chromatograph the second sub-fraction on a Sephadex LH-20 column, eluting with 85% aqueous methanol.

5. Preparative HPLC:

  • Purify the later-eluting three subfractions from the previous step by preparative High-Performance Liquid Chromatography (HPLC).

  • Use 70% aqueous methanol as the mobile phase to yield purified this compound (17 mg).[2]

Protocol 2: Hot Methanol Extraction of Bakkenolides from Petasites formosanus

This protocol is adapted from the extraction of bakkenolides from the roots of P. formosanus.

1. Plant Material Preparation:

  • Dry the roots of Petasites formosanus.

2. Extraction:

  • Extract 4.1 kg of the dried roots with hot methanol.[3]

  • Concentrate the extract to yield a deep brown syrup (approximately 280 g).[3]

3. Partitioning:

  • Partition the syrup between water (H2O) and chloroform (CHCl3), and subsequently with n-butanol (n-BuOH).[3]

  • The CHCl3 extract (approximately 60 g) and the n-BuOH extract are then subjected to further chromatographic separation.[3]

4. Isolation:

  • Further purification of the organic layers through repeated chromatography is required to isolate individual bakkenolides, including this compound.[3] The original study successfully isolated a compound identified as bakkenolide-D.[3]

Signaling Pathways and Experimental Workflows

This compound and related bakkenolides have demonstrated significant bioactivity, including neuroprotective and anti-inflammatory effects. The following diagrams illustrate the key signaling pathways modulated by these compounds.

Bakkenolide_Neuroprotection cluster_extracellular Extracellular cluster_cellular Cellular Ischemic Insult Ischemic Insult Akt Akt Ischemic Insult->Akt ERK1/2 ERK1/2 Ischemic Insult->ERK1/2 IKK Complex IKK Complex Akt->IKK Complex ERK1/2->IKK Complex IκB IκB IKK Complex->IκB P NF-κB (p65/p50) NF-κB (p65/p50) IκB->NF-κB (p65/p50) releases Gene Transcription (Inflammation) Gene Transcription (Inflammation) NF-κB (p65/p50)->Gene Transcription (Inflammation) Bakkenolides Bakkenolides Bakkenolides->Akt Bakkenolides->ERK1/2 Neuronal Apoptosis Neuronal Apoptosis Gene Transcription (Inflammation)->Neuronal Apoptosis

Caption: Neuroprotective mechanism of bakkenolides.

Bakkenolide_Anti_Inflammation cluster_cytokines Pro-inflammatory Cytokines Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) Cellular Signaling Cascade Cellular Signaling Cascade Inflammatory Stimulus (LPS)->Cellular Signaling Cascade TNF-α TNF-α Cellular Signaling Cascade->TNF-α IL-1β IL-1β Cellular Signaling Cascade->IL-1β IL-6 IL-6 Cellular Signaling Cascade->IL-6 IL-8 IL-8 Cellular Signaling Cascade->IL-8 Bakkenolide-IIIa Bakkenolide-IIIa Bakkenolide-IIIa->Cellular Signaling Cascade Inhibits Inflammation Inflammation TNF-α->Inflammation IL-1β->Inflammation IL-6->Inflammation IL-8->Inflammation

Caption: Anti-inflammatory action of Bakkenolide-IIIa.

Extraction_Workflow Start Start Dried Petasites sp. Material Dried Petasites sp. Material Start->Dried Petasites sp. Material Solvent Extraction Solvent Extraction Dried Petasites sp. Material->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Active Fraction Active Fraction Solvent Partitioning->Active Fraction Column Chromatography Column Chromatography Active Fraction->Column Chromatography Semi-purified Fractions Semi-purified Fractions Column Chromatography->Semi-purified Fractions Preparative HPLC Preparative HPLC Semi-purified Fractions->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Caption: General workflow for this compound isolation.

References

Application Notes and Protocols for the Cellular Characterization of Bakkenolide D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide D is a sesquiterpenoid lactone belonging to the bakkenolide family of natural products, which have been isolated from various species of the genus Petasites. While several bakkenolides, such as Bakkenolide B and Bakkenolide IIIa, have been reported to possess noteworthy biological activities including anti-inflammatory and neuroprotective effects, specific data on the cellular effects of this compound is currently limited in publicly available literature. One study has documented its isolation from Petasites formosanus and subsequent evaluation for cytotoxicity against a panel of cancer cell lines, and another investigated its potential as a bacterial neuraminidase inhibitor[1][2].

These application notes provide a comprehensive framework and detailed protocols for researchers to systematically investigate the cellular activities of this compound. The following sections outline a suggested workflow for characterizing a novel compound like this compound, with a focus on cytotoxicity, anti-inflammatory, and apoptosis assays. The provided data tables and signaling pathway diagrams are illustrative and based on findings for other bakkenolides, serving as a template for presenting experimental results.

Suggested Experimental Workflow

A systematic approach is recommended to elucidate the biological activities of this compound in a cell-based context. The following workflow provides a logical progression from initial toxicity screening to more detailed mechanistic studies.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Functional Assays cluster_phase3 Phase 3: Mechanism of Action P1_1 Cytotoxicity Screening (e.g., MTT Assay) P1_2 Determine IC50 Values in Multiple Cell Lines P1_1->P1_2 Dose-response P2_1 Anti-inflammatory Assays (e.g., LPS-stimulated Macrophages) P1_2->P2_1 Sub-toxic concentrations P2_3 Apoptosis Assays (e.g., Annexin V/PI Staining) P1_2->P2_3 Relevant concentrations P2_2 Measure Cytokine Production (e.g., ELISA for TNF-α, IL-6) P2_1->P2_2 P3_1 Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPKs) P2_2->P3_1 P2_4 Caspase Activity Assays P2_3->P2_4 P2_4->P3_1 P3_2 Gene Expression Analysis (e.g., qPCR) P3_1->P3_2

Figure 1: Suggested experimental workflow for this compound characterization.

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation. The following tables are illustrative examples of how to present cytotoxicity and anti-inflammatory data for this compound.

Table 1: Illustrative Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeAssay Duration (hours)IC50 (µM) [95% CI]
A549Lung Carcinoma48Data to be determined
MCF-7Breast Adenocarcinoma48Data to be determined
HeLaCervical Carcinoma48Data to be determined
PANC-1Pancreatic Carcinoma48Data to be determined

This table presents a template for summarizing the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines. Actual values need to be experimentally determined.

Table 2: Illustrative Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)Nitric Oxide (µM)
Vehicle Control-< 10< 5< 1
LPS (1 µg/mL)-1500 ± 120850 ± 7525 ± 2.1
LPS + this compound11250 ± 110700 ± 6020 ± 1.8
LPS + this compound10800 ± 65450 ± 4012 ± 1.1
LPS + this compound50450 ± 50200 ± 255 ± 0.6

This table provides an example of how to present data on the inhibition of pro-inflammatory mediators by this compound in a relevant cell model. Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol describes a colorimetric assay to determine the cytotoxic effects of this compound on cultured mammalian cells.

Materials:

  • This compound (stock solution in DMSO)

  • Mammalian cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software.

Protocol 2: Quantification of Pro-inflammatory Cytokines by ELISA

This protocol outlines the measurement of TNF-α and IL-6 released from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • LPS from E. coli

  • This compound

  • ELISA kits for mouse TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from cytotoxicity assays) for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include vehicle control and LPS-only control wells.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes a flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell line (e.g., Jurkat)

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Signaling Pathways and Mechanisms of Action

Based on the known activities of other bakkenolides, this compound may exert its effects through the modulation of key signaling pathways involved in inflammation and apoptosis. Further investigation into these pathways is warranted.

nfkb_pathway cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) BakD This compound BakD->IKK Inhibits? BakD->NFkB Inhibits translocation? NFkB_nuc NF-κB NFkB_nuc->Genes activates transcription apoptosis_pathway BakD This compound Mito Mitochondrion BakD->Mito Induces stress? CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

References

Bakkenolide D: In Vitro Experimental Protocols for Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide D is a sesquiterpene lactone that has garnered interest for its potential therapeutic properties. This document provides detailed in vitro experimental protocols to investigate the anti-inflammatory effects of this compound. The methodologies outlined below are designed for use in a research setting to assess the compound's impact on key inflammatory mediators and signaling pathways in a cellular model of inflammation. The protocols are centered around the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a widely accepted model for studying inflammatory responses.

Key Experimental Targets and Assays

The anti-inflammatory potential of this compound can be elucidated by examining its effects on several critical components of the inflammatory cascade. The following assays are detailed in this protocol:

  • Cell Viability Assay (MTT Assay): To determine the cytotoxic profile of this compound and establish non-toxic concentrations for subsequent experiments.

  • Nitric Oxide (NO) Production Assay (Griess Assay): To quantify the inhibition of nitric oxide, a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS).

  • Pro-inflammatory Cytokine Quantification (ELISA): To measure the reduction in the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), pivotal cytokines in the inflammatory response.

  • Western Blot Analysis of Inflammatory Enzymes and Signaling Proteins: To investigate the modulation of protein expression of iNOS and cyclooxygenase-2 (COX-2), and to dissect the underlying molecular mechanisms by analyzing the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Data Presentation

Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages
This compound (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 5.2
198.7 ± 4.8
597.1 ± 5.5
1095.3 ± 4.9
2592.8 ± 6.1
5088.5 ± 5.7
10075.2 ± 6.3

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Cells
TreatmentNitrite Concentration (µM)% Inhibition
Control2.1 ± 0.3-
LPS (1 µg/mL)45.8 ± 3.90
LPS + this compound (10 µM)30.2 ± 2.534.1
LPS + this compound (25 µM)18.7 ± 1.959.2
LPS + this compound (50 µM)9.5 ± 1.179.3

Data are presented as mean ± SD from three independent experiments.

Table 3: Effect of this compound on TNF-α and IL-6 Production in LPS-Stimulated RAW 264.7 Cells
TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50.3 ± 7.235.1 ± 5.8
LPS (1 µg/mL)1245.6 ± 110.3987.4 ± 95.2
LPS + this compound (10 µM)850.1 ± 75.9670.3 ± 60.1
LPS + this compound (25 µM)512.8 ± 48.7405.6 ± 38.9
LPS + this compound (50 µM)255.4 ± 29.1210.2 ± 22.5

Data are presented as mean ± SD from three independent experiments.

Experimental Protocols

Cell Culture and Maintenance

The RAW 264.7 murine macrophage cell line is a suitable model for these studies.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culturing Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 70-80% confluency, they are split. The cells are detached by gentle scraping.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxicity of this compound.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Quantification (ELISA)

This protocol outlines the measurement of TNF-α and IL-6 levels in the cell culture supernatant.

  • Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS as described in the nitric oxide assay.

  • Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions of commercially available kits.

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Block the plate with a suitable blocking buffer.

  • Add the cell culture supernatants and standards to the wells and incubate.

  • Add the detection antibody, followed by a streptavidin-HRP conjugate.

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis

This technique is used to determine the protein levels of iNOS, COX-2, and key signaling proteins.

5.1. Protein Extraction

  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and treat with this compound and LPS for the desired time points (e.g., 30 minutes for signaling proteins, 24 hours for iNOS and COX-2).

  • Wash the cells with ice-cold PBS.

  • Lyse the cells with RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein.

5.2. Protein Quantification (Bradford Assay)

  • Determine the protein concentration of the lysates using the Bradford protein assay.

  • Prepare a standard curve using Bovine Serum Albumin (BSA).

  • Add Bradford reagent to the standards and samples and measure the absorbance at 595 nm.

5.3. SDS-PAGE and Immunoblotting

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions:

    • anti-iNOS: 1:1000[1]

    • anti-COX-2: 1:1000[2]

    • anti-p-p65 (Ser536): 1:1000

    • anti-p65: 1:1000

    • anti-p-IκBα (Ser32): 1:1000

    • anti-IκBα: 1:1000

    • anti-p-ERK1/2 (Thr202/Tyr204): 1:2000

    • anti-ERK1/2: 1:2000

    • anti-p-JNK (Thr183/Tyr185): 1:1000

    • anti-JNK: 1:1000

    • anti-p-p38 (Thr180/Tyr182): 1:1000

    • anti-p38: 1:1000

    • anti-β-actin (loading control): 1:5000

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cell_culture RAW 264.7 Cell Culture seeding Seed cells in plates cell_culture->seeding bakkenolide_d Pre-treat with this compound seeding->bakkenolide_d lps_stimulation Stimulate with LPS bakkenolide_d->lps_stimulation mtt MTT Assay (Cell Viability) lps_stimulation->mtt griess Griess Assay (Nitric Oxide) lps_stimulation->griess elisa ELISA (TNF-α, IL-6) lps_stimulation->elisa western Western Blot (iNOS, COX-2, NF-κB, MAPK) lps_stimulation->western

Caption: Overall experimental workflow for investigating the anti-inflammatory effects of this compound.

nf_kb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα (degradation) IkBa_p65_p50->p_IkBa p65_p50 p65/p50 p_IkBa->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates to nucleus Nucleus inflammatory_genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) p65_p50_nuc->inflammatory_genes Induces Bakkenolide_D This compound Bakkenolide_D->IKK Inhibits?

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs ERK p-ERK MKKs->ERK JNK p-JNK MKKs->JNK p38 p-p38 MKKs->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 inflammatory_genes Inflammatory Gene Expression AP1->inflammatory_genes Bakkenolide_D This compound Bakkenolide_D->MKKs Inhibits?

Caption: Potential inhibitory effect of this compound on the MAPK signaling cascade.

References

Analytical Methods for the Quantification of Bakkenolide D: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Bakkenolide D, a sesquiterpene lactone of significant interest for its potential therapeutic properties. The methodologies outlined below are based on established high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, suitable for the analysis of this compound in various matrices, including plant material and biological fluids.

Introduction

This compound is a naturally occurring compound found in certain plants, notably of the Petasites genus. It has garnered attention for its anti-inflammatory, anti-allergic, and neuroprotective activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action. This document provides validated methods for the determination of this compound to support these research and development efforts.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analytical methods described herein, providing a basis for method selection and performance evaluation.

ParameterHPLC-UV Method (Plant Matrix)LC-MS/MS Method (Rat Plasma)
Linearity Range 0.999 (for Bakkenolide B)1-800 ng/mL[1]
Limit of Quantification (LOQ) Not explicitly stated for this compound1 ng/mL[1]
Intra-day Precision (RSD%) Not explicitly stated<15%[1]
Inter-day Precision (RSD%) Not explicitly stated<15%[1]
Intra-day Accuracy (%) Not explicitly stated91-113%[1]
Inter-day Accuracy (%) Not explicitly stated100-104%[1]
Recovery (%) 98.6 to 103.1% (for Bakkenolide B)Not explicitly stated

Experimental Protocols

Quantification of this compound in Plant Material by HPLC-UV

This protocol is adapted from methods developed for the analysis of bakkenolides in Petasites japonicus.

3.1.1. Sample Preparation: Extraction from Plant Material

  • Grinding: Grind dried plant material (e.g., roots, leaves) into a fine powder.

  • Extraction:

    • Accurately weigh approximately 1 g of the powdered plant material.

    • Add 20 mL of 70% ethanol.

    • Perform extraction using ultrasonication for 60 minutes at room temperature.

    • Centrifuge the extract at 3000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue two more times.

    • Pool the supernatants.

  • Concentration: Evaporate the pooled supernatant to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL) and filter through a 0.45 µm syringe filter prior to HPLC analysis.

3.1.2. HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: INNO C18 column or equivalent (e.g., Luna C18).[2]

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • Gradient program: 20:80 (A:B) to 100:0 (A:B) over 45 minutes.[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 290 nm.

3.1.3. Calibration Curve

Prepare a series of standard solutions of this compound in methanol at concentrations ranging from, for example, 1 to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Quantification of this compound in Plasma by LC-MS/MS

This protocol is based on a validated method for the determination of this compound in rat plasma.[1]

3.2.1. Sample Preparation: Liquid-Liquid Extraction from Plasma

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Internal Standard: Add 10 µL of internal standard solution (e.g., Columbianadin at a suitable concentration).

  • Extraction Solvent: Add 500 µL of ethyl acetate.

  • Vortexing: Vortex the mixture for 5 minutes.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

3.2.2. LC-MS/MS Method

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column (specifics to be optimized based on the system).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive ESI.

  • MRM Transitions:

    • This compound: To be determined by direct infusion of a standard solution.

    • Internal Standard (Columbianadin): To be determined by direct infusion.

  • Data Analysis: Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Quantification

experimental_workflow cluster_plant Plant Material Analysis cluster_plasma Plasma Analysis p1 Grinding p2 Ultrasonic Extraction (70% Ethanol) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Pooling p3->p4 p5 Evaporation p4->p5 p6 Reconstitution (Methanol) p5->p6 p7 HPLC-UV Analysis p6->p7 pl1 Plasma Aliquoting pl2 Internal Standard Addition pl1->pl2 pl3 Liquid-Liquid Extraction (Ethyl Acetate) pl2->pl3 pl4 Centrifugation pl3->pl4 pl5 Supernatant Transfer pl4->pl5 pl6 Evaporation pl5->pl6 pl7 Reconstitution pl6->pl7 pl8 LC-MS/MS Analysis pl7->pl8

Caption: General experimental workflows for the quantification of this compound.

Proposed Signaling Pathway Inhibition by Bakkenolides

Bakkenolide B, a structurally similar compound to this compound, has been shown to inhibit the calcineurin pathway, which plays a crucial role in T-cell activation and the production of interleukin-2 (IL-2), a pro-inflammatory cytokine.[3] This suggests a potential mechanism for the anti-inflammatory effects of bakkenolides.

signaling_pathway cluster_nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Antigen Presentation IP3 IP3 PLCg->IP3 Ca2 Ca²⁺ Influx IP3->Ca2 Calmodulin Calmodulin Ca2->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin activates NFATp NFAT-P (Inactive) Calcineurin->NFATp dephosphorylates NFAT NFAT (Active) NFATp->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene translocates to Nucleus Nucleus IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA transcription IL2 Interleukin-2 (Pro-inflammatory) IL2_mRNA->IL2 translation Bakkenolide Bakkenolide B/D Bakkenolide->Calcineurin inhibits

Caption: Inhibition of the Calcineurin-NFAT signaling pathway by bakkenolides.

References

Application Note: Quantitative Determination of Bakkenolide D in Rat Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Bakkenolide D in rat plasma. This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and other analyses requiring precise measurement of this compound. The protocol is based on a validated method and utilizes columbianadin as an internal standard (IS) to ensure accuracy and reproducibility.[1] The method demonstrates a linear range of 1–800 ng/mL with a lower limit of quantification (LLOQ) of 1 ng/mL in plasma.[1]

Introduction

This compound is a sesquiterpene lactone with potential therapeutic properties, including anti-allergic effects.[2] To support preclinical and clinical development, a robust and reliable analytical method for its quantification in biological matrices is essential. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical applications. This document provides a detailed protocol for the determination of this compound in rat plasma, suitable for pharmacokinetic assessments.

Experimental

Materials and Reagents
  • This compound reference standard

  • Columbianadin (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Rat plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound and the internal standard from rat plasma.

Protocol:

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Columbianadin in methanol).

  • Vortex for 30 seconds to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • HPLC System: Agilent 1200 series or equivalent

  • Column: Eclipse plus C18, 4.6 × 100 mm, 1.8 µm (or equivalent)

  • Mobile Phase A: 1 mmol/L Ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Gradient: A gradient elution may be optimized for optimal separation. A potential starting point is a gradient from 40% B to 90% B over several minutes.

Mass Spectrometry
  • Mass Spectrometer: API 3200 triple quadrupole mass spectrometer or equivalent

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Curtain Gas: 15 psi

    • Collision Gas: 5 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 350°C

    • Ion Source Gas 1: 40 psi

    • Ion Source Gas 2: 60 psi

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound To be determined empiricallyTo be determined empirically
Columbianadin (IS) 329.3229.3[1][3]

Note: The MRM transitions for this compound need to be optimized by infusing a standard solution into the mass spectrometer to determine the precursor ion and the most abundant and stable product ions.

Method Validation and Performance

A sensitive and rapid LC-MS/MS method for this compound has been validated over a range of 1-800 ng/mL, with a coefficient of determination greater than 0.999.[1] The lower limit of quantification (LLOQ) in plasma is 1 ng/mL.[1]

Quantitative Data Summary
ParameterThis compound
Linear Range 1–800 ng/mL[1]
LLOQ 1 ng/mL[1]
Intra-day Accuracy 91–113%[1]
Inter-day Accuracy 100–104%[1]
Inter-day Precision <15%[1]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (100 µL) s2 Add Internal Standard (Columbianadin) s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Evaporation s4->s5 s6 Reconstitution s5->s6 a1 HPLC Separation (C18 Column) s6->a1 a2 Mass Spectrometry (ESI+, MRM) a1->a2 d1 Quantification a2->d1 d2 Pharmacokinetic Analysis d1->d2

Caption: Workflow for this compound analysis in plasma.

Fragmentation Pathway (Hypothetical)

A detailed fragmentation pathway for this compound would require experimental data. Generally, in ESI+, the protonated molecule [M+H]⁺ is the precursor ion. Collision-induced dissociation (CID) would likely lead to neutral losses of water (H₂O) and other small molecules, as well as cleavage of the ester side chains.

G M This compound [M+H]⁺ F1 Fragment 1 [M+H - H₂O]⁺ M->F1 CID F2 Fragment 2 [M+H - Side Chain]⁺ M->F2 CID Fn Other Fragments F1->Fn Further Fragmentation F2->Fn Further Fragmentation

Caption: Hypothetical fragmentation of this compound.

References

Application Notes and Protocols for Assessing the Neuroprotective Activity of Bakkenolide D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide D is a sesquiterpenoid lactone belonging to the bakkenolide class of natural products. Compounds from this class, isolated from various plant species, have garnered scientific interest for their diverse biological activities. Emerging research suggests that bakkenolides possess significant neuroprotective and antioxidant properties, positioning them as potential therapeutic agents for neurodegenerative diseases.[1] This document provides detailed application notes and experimental protocols for the assessment of the neuroprotective activity of this compound, with a focus on in vitro assays. While specific quantitative data for this compound is limited in publicly available literature, the protocols and expected outcomes are based on studies of structurally related bakkenolides and the broader class of "total bakkenolides." It is hypothesized that this compound exhibits similar mechanisms of action, primarily through its antioxidant effects and modulation of the NF-κB signaling pathway.

Data Presentation: Neuroprotective and Antioxidant Activities of Bakkenolides

The following tables summarize the expected quantitative outcomes from neuroprotective and antioxidant assays based on studies of various bakkenolides. These tables are intended to serve as a reference for expected results when evaluating this compound.

Table 1: Neuroprotective Effects of Bakkenolides in an Oxygen-Glucose Deprivation (OGD) Model

Bakkenolide DerivativeConcentration (µM)AssayEndpointResultReference
Bakkenolide-Ia10MTT AssayCell ViabilitySignificant Increase vs. OGD Control[1]
Bakkenolide-IIa10MTT AssayCell ViabilitySignificant Increase vs. OGD Control[1]
Bakkenolide-IIIa10MTT AssayCell ViabilitySignificant Increase vs. OGD Control[1]
Bakkenolide-IVa10MTT AssayCell ViabilitySignificant Increase vs. OGD Control[1]
Total Bakkenolides5, 10, 20 mg/kg (in vivo)Infarct VolumeReduction in Brain Infarct SizeMarked Reduction[2]

Table 2: Antioxidant Activity of Bakkenolides

Bakkenolide DerivativeAssayEndpointResultReference
Bakkenolide-IaDPPH Radical ScavengingIC50Significant Antioxidant Activity[1]
Bakkenolide-IIaDPPH Radical ScavengingIC50Significant Antioxidant Activity[1]
Bakkenolide-IIIaDPPH Radical ScavengingIC50Significant Antioxidant Activity[1]
Bakkenolide-IVaDPPH Radical ScavengingIC50Significant Antioxidant Activity[1]

Experimental Protocols

Oxygen-Glucose Deprivation (OGD) in Primary Cortical Neurons

This protocol simulates ischemic conditions in vitro to assess the neuroprotective effects of this compound.

Materials:

  • Primary cortical neurons (from embryonic day 18-19 rat or mouse pups)

  • Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin

  • Poly-D-lysine coated culture plates

  • Glucose-free DMEM or Neurobasal medium

  • Hypoxia chamber (e.g., with 95% N₂ and 5% CO₂)

  • This compound stock solution (in DMSO)

Procedure:

  • Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates and culture in complete Neurobasal medium for 7-10 days to allow for maturation.

  • Treatment: Pre-treat the mature neuronal cultures with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO) and a no-treatment control.

  • OGD Induction:

    • Wash the cells twice with pre-warmed, glucose-free medium.

    • Replace the medium with fresh glucose-free medium.

    • Place the culture plates in a hypoxia chamber and incubate for 1-2 hours at 37°C.

  • Reperfusion:

    • Remove the plates from the hypoxia chamber.

    • Replace the glucose-free medium with the original complete (glucose-containing) culture medium.

    • Return the plates to a normoxic incubator (95% air, 5% CO₂) and incubate for 24 hours.

  • Assessment of Neuroprotection: Following the reperfusion period, assess cell viability and cytotoxicity using the MTT and LDH assays described below.

Cell Viability Assessment: MTT Assay

The MTT assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well plate reader

Procedure:

  • After the 24-hour reperfusion period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plates for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the normoxic control group.

Cytotoxicity Assessment: LDH Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, an indicator of cytotoxicity.

Materials:

  • LDH cytotoxicity assay kit

  • 96-well plate reader

Procedure:

  • After the 24-hour reperfusion period, collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate cytotoxicity as a percentage of the positive control (e.g., cells treated with a lysis buffer).

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of this compound to scavenge free radicals.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • This compound solutions of varying concentrations

  • Ascorbic acid or Trolox as a positive control

  • 96-well plate reader or spectrophotometer

Procedure:

  • Prepare a series of dilutions of this compound in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Western Blot Analysis for NF-κB Pathway Activation

This protocol is used to determine if this compound inhibits the activation of the NF-κB pathway.

Materials:

  • Primary cortical neurons treated as in the OGD protocol

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • After the OGD and reperfusion, lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin). A decrease in the ratio of phospho-p65 to total p65 and a stabilization of IκBα levels would indicate inhibition of the NF-κB pathway.

Visualization of Pathways and Workflows

Experimental Workflow for Neuroprotection Assays

G cluster_0 Cell Culture and Treatment cluster_1 In Vitro Ischemia Model cluster_2 Assessment of Neuroprotection A Primary Cortical Neuron Culture (7-10 days) B Pre-treatment with this compound (24 hours) A->B C Oxygen-Glucose Deprivation (OGD) (1-2 hours) B->C D Reperfusion (24 hours) C->D E MTT Assay (Cell Viability) D->E F LDH Assay (Cytotoxicity) D->F

Caption: Workflow for assessing the neuroprotective effects of this compound.

Proposed Signaling Pathway for this compound Neuroprotection

G cluster_0 Cellular Stress cluster_1 NF-κB Signaling Cascade cluster_2 Neuronal Damage Stress Ischemia / Oxidative Stress IKK IKK Activation Stress->IKK IkB IκBα Degradation IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB releases Genes Pro-inflammatory Gene Expression NFkB->Genes activates Damage Neuronal Apoptosis & Death Genes->Damage BakkenolideD This compound BakkenolideD->IKK Inhibits

Caption: this compound's proposed inhibition of the NF-κB signaling pathway.

References

Application Note and Protocol: Bakkenolide D Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bakkenolide D is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities.[1] It is classified as a terpene lactone and is recognized for its potential anti-allergic and anti-inflammatory effects.[2][3][4] Specifically, this compound has been shown to inhibit histamine-induced trachea contraction in vitro, indicating anti-histamine properties.[2][3] Proper preparation and storage of this compound solutions are critical for maintaining its chemical integrity and ensuring the reproducibility of experimental results. This document provides a detailed protocol for the preparation of stock solutions and guidelines for their appropriate storage.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for accurate stock solution preparation and for understanding the compound's behavior in experimental settings.

PropertyValueSource
Molecular Formula C₂₁H₂₈O₆S[2][3][5]
Molecular Weight 408.51 g/mol [2][3]
Appearance Powder[2]
Purity ≥95%[5]
Solubility DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[2]
Predicted Water Solubility 0.0024 g/L

Experimental Protocols

Required Materials and Equipment
  • Materials:

    • This compound powder (CAS: 18456-03-6)

    • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile, nuclease-free microcentrifuge tubes or cryovials

    • Sterile pipette tips

  • Equipment:

    • Analytical balance (sensitive to 0.01 mg)

    • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

    • Laminar flow hood or biological safety cabinet

    • Calibrated micropipettes

    • Vortex mixer

    • Ultrasonic bath (optional)

    • -80°C Freezer

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution in DMSO. DMSO is a common solvent for nonpolar compounds like this compound and is suitable for most cell-based assays when diluted to a final concentration of <0.5%.

Calculation:

To prepare a 10 mM stock solution, the required mass of this compound is calculated using its molecular weight (MW = 408.51 g/mol ).

  • Mass (mg) = Volume (L) × Concentration (mol/L) × MW ( g/mol ) × 1000 (mg/g)

For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:

  • Mass (mg) = 0.001 L × 0.01 mol/L × 408.51 g/mol × 1000 mg/g = 4.085 mg

Step-by-Step Procedure:

  • Safety First: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. Handle the this compound powder in a chemical fume hood or a designated area to avoid inhalation.[6]

  • Weighing: Carefully weigh out 4.09 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or cryovial.

  • Solvent Addition: Add 1 mL of anhydrous, sterile-grade DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the solution in an ultrasonic bath to aid dissolution. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protective cryovials.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Immediately transfer the aliquots to a -80°C freezer for long-term storage.

Protocol for Preparing Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution with an appropriate cell culture medium or experimental buffer immediately before use.

Example: Preparing a 10 µM working solution:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution. For a 1:1000 dilution to get 10 µM:

    • Add 1 µL of the 10 mM stock solution to 999 µL of the desired cell culture medium or buffer.

  • Vortex the working solution gently to ensure homogeneity.

  • Use the freshly prepared working solution in your experiment immediately. Do not store diluted aqueous solutions for extended periods.

Storage and Stability

Proper storage is crucial to maintain the stability and biological activity of this compound. Bakkenolide compounds may degrade under extreme pH or temperature conditions.[4]

FormStorage TemperatureDurationNotes
Powder (Solid) -20°CUp to 3 years[3]
2-8°CUp to 24 monthsKeep vial tightly sealed.[2]
Stock Solution (in DMSO) -80°CUp to 1 year[3][6]

Key Recommendations:

  • Avoid Freeze-Thaw Cycles: Aliquoting the stock solution is mandatory to preserve its integrity.

  • Protect from Light: Store both powder and solutions in light-protected tubes or wrap tubes in foil.

  • Incompatible Materials: Avoid contact with strong acids, alkalis, and strong oxidizing or reducing agents.[6]

  • Chemical Stability: In solution, stability is influenced by time, temperature, and the specific diluent used.[7] For optimal results, always prepare fresh working solutions from the frozen stock on the day of the experiment.

Diagrams

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage weigh 1. Weigh 4.09 mg This compound Powder add_dmso 2. Add 1 mL Anhydrous DMSO weigh->add_dmso Transfer to sterile tube dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve Ensure tight seal aliquot 4. Aliquot into Single-Use Volumes dissolve->aliquot Creates 10 mM Stock store 5. Store Aliquots at -80°C aliquot->store Label clearly

Caption: A workflow diagram illustrating the key steps for preparing a this compound stock solution.

G Storage and Dilution Logic for this compound cluster_storage Storage Conditions compound This compound (Solid Powder) stock 10 mM Stock Solution (in DMSO) compound->stock Dissolve storage_powder Store at -20°C (up to 3 years) compound->storage_powder working Working Solution (e.g., 10 µM in Media) stock->working Dilute (e.g., 1:1000) storage_stock Store at -80°C (up to 1 year) stock->storage_stock assay Final Application (e.g., Cell-Based Assay) working->assay Use Immediately

Caption: Logical flow from solid compound to final experimental use with recommended storage conditions.

References

Application Notes and Protocols for Investigating Bakkenolide D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide D is a sesquiterpene lactone belonging to the bakkenolide class of natural products. While research on this specific compound is emerging, related bakkenolides have demonstrated promising biological activities, including anti-inflammatory and cytotoxic effects. These application notes provide a framework for designing experiments to elucidate the therapeutic potential of this compound, focusing on its anti-inflammatory and anticancer properties. The provided protocols offer detailed methodologies for key assays to characterize its mechanism of action.

Anti-inflammatory Activity of this compound

The anti-inflammatory potential of this compound can be assessed by investigating its ability to modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, and its effect on the expression of pro-inflammatory enzymes like iNOS and COX-2.

Quantitative Data Summary: Anti-inflammatory Activity of this compound (Hypothetical Data)

The following table presents a template for summarizing experimentally determined quantitative data for this compound's anti-inflammatory effects. The values provided are for illustrative purposes and should be determined empirically.

AssayCell LineStimulantIC50 (µM)
NF-κB Inhibition (Luciferase Reporter Assay)RAW 264.7LPS (1 µg/mL)To be determined
iNOS Protein Expression (Western Blot)RAW 264.7LPS (1 µg/mL)To be determined
COX-2 Protein Expression (Western Blot)RAW 264.7LPS (1 µg/mL)To be determined
p-ERK1/2 Protein Expression (Western Blot)RAW 264.7LPS (1 µg/mL)To be determined

Note: The related compound, Bakkenolide B, has been shown to inhibit the gene induction of inducible nitric oxide synthase and cyclooxygenase 2 in mouse peritoneal macrophages[1].

Signaling Pathway: NF-κB and MAPK Inhibition by this compound

The diagram below illustrates the proposed mechanism of action for this compound in inhibiting inflammatory responses through the NF-κB and MAPK signaling pathways.

NFkB_MAPK_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 IKK IKK TLR4->IKK Activates MEK MEK TLR4->MEK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB IkB->IkB_NFkB Degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation ERK ERK MEK->ERK Phosphorylates ERK_n p-ERK ERK->ERK_n Translocation BakkenolideD This compound BakkenolideD->IKK Inhibits BakkenolideD->MEK Inhibits IkB_NFkB->NFkB Release DNA DNA NFkB_n->DNA ERK_n->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription Apoptosis_Induction cluster_stimulus cluster_pathway Apoptotic Pathway BakkenolideD This compound ProCaspase9 Pro-caspase-9 BakkenolideD->ProCaspase9 Activates Caspase9 Caspase-9 ProCaspase9->Caspase9 ProCaspase3 Pro-caspase-3 Caspase9->ProCaspase3 Cleaves Caspase3 Caspase-3 ProCaspase3->Caspase3 PARP PARP Caspase3->PARP Cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis MTT_Workflow A Seed Cells (96-well plate) B Incubate 24h A->B C Treat with This compound B->C D Incubate (24, 48, or 72h) C->D E Add MTT Solution D->E F Incubate 4h E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I WesternBlot_Workflow A Cell Treatment B Protein Extraction & Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

References

Troubleshooting & Optimization

Technical Support Center: Improving Bakkenolide D Synthesis Yield

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, a formal total synthesis of Bakkenolide D has not been published in peer-reviewed literature. This guide utilizes the well-documented total synthesis of Bakkenolide A, a closely related sesquiterpene lactone, as a representative model. The principles, key reactions, and troubleshooting strategies discussed are highly applicable to the synthesis of this compound and other members of the bakkenolide family.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of bakkenolides like this compound?

A1: The primary challenges include:

  • Stereocontrol: Establishing the correct relative and absolute stereochemistry at multiple chiral centers.

  • Construction of the Spirocyclic Lactone: Forming the characteristic spiro-fused γ-lactone moiety can be difficult.

  • Intramolecular Reactions: Key steps often involve intramolecular reactions (e.g., Diels-Alder), which can be sensitive to substrate conformation and reaction conditions.

  • Low Yields: Multi-step syntheses can lead to low overall yields, making optimization of each step critical.

  • Purification: Separation of diastereomers and other closely related byproducts can be challenging.

Q2: Which reaction is typically the cornerstone of bakkenolide synthesis?

A2: The intramolecular Diels-Alder reaction is a common and powerful strategy for constructing the core bicyclic ring system of the bakkenolides.[1][2] This reaction's efficiency and stereoselectivity are crucial for the success of the overall synthesis.

Q3: Are there common side reactions to be aware of during the synthesis?

A3: Yes, common side reactions may include:

  • Epimerization: Unwanted inversion of stereocenters, particularly under basic or acidic conditions.

  • Rearrangement Reactions: Acid-catalyzed rearrangements of terpene skeletons can occur.

  • Incomplete Reactions: Failure to drive reactions to completion can complicate purification.

  • Formation of Diastereomers: The intramolecular Diels-Alder reaction can sometimes yield a mixture of diastereomers.[1]

Q4: How can the yield of the lactonization step be improved?

A4: Optimizing the lactonization step can involve:

  • Choice of Reagent: A variety of lactonization reagents can be screened, from classic methods like acid catalysis to milder, more modern reagents.

  • Reaction Conditions: Temperature, solvent, and reaction time should be carefully optimized. High dilution conditions can favor intramolecular cyclization over intermolecular polymerization.

  • Substrate Conformation: The stereochemistry and flexibility of the precursor can significantly impact the ease of lactone formation.

Troubleshooting Guide

Problem 1: Low Yield in the Intramolecular Diels-Alder (IMDA) Cycloaddition
Potential Cause Troubleshooting Suggestion
Incorrect Substrate Conformation The linear precursor may not readily adopt the required cisoid conformation for the diene. Consider using molecular modeling to assess the conformational preferences. Modifying the tether length or rigidity between the diene and dienophile can also be explored.
Insufficient Thermal Energy Some IMDA reactions require significant thermal energy to overcome the activation barrier. Gradually increase the reaction temperature and monitor for product formation and decomposition. Microwave-assisted synthesis can sometimes provide rapid and efficient heating.
Lewis Acid Incompatibility If using a Lewis acid catalyst to promote the reaction, it may be binding too strongly or causing decomposition. Screen a variety of Lewis acids with different strengths (e.g., Et₂AlCl, Me₂AlCl, BF₃·OEt₂).
Steric Hindrance Bulky substituents on the diene or dienophile can hinder the approach for cycloaddition. It may be necessary to redesign the synthetic route to introduce these groups after the IMDA reaction.
Reversibility of the Reaction The retro-Diels-Alder reaction may be occurring at elevated temperatures. Attempt the reaction at the lowest possible temperature that still allows for product formation.
Problem 2: Formation of Multiple Diastereomers in the IMDA Reaction
Potential Cause Troubleshooting Suggestion
Lack of Facial Selectivity The dienophile may approach the diene from either face with similar ease. The use of a chiral Lewis acid catalyst can induce facial selectivity. Chiral auxiliaries attached to the dienophile can also direct the cycloaddition.
Endo vs. Exo Selectivity Issues While the endo rule is often favored in intermolecular Diels-Alder reactions, it is less predictable in intramolecular versions.[3] The transition state leading to the exo product may be sterically less hindered. Temperature and the choice of Lewis acid can influence the endo/exo ratio.
Difficult Purification Diastereomers often have very similar polarities, making them difficult to separate by standard column chromatography.
Purification Strategies:
- High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be effective for separating diastereomers.[4]
- Recrystallization: If the diastereomers are crystalline, fractional crystallization can be an effective purification method.[5][6]
- Derivatization: Converting the mixture of diastereomers into derivatives (e.g., esters or acetals) can sometimes improve their separability by chromatography.

Quantitative Data Summary

The following table summarizes typical yields for key transformations in the synthesis of a Bakkenolide A precursor, which can serve as a benchmark for a this compound synthesis.

Reaction Step Reagents and Conditions Typical Yield (%) Reference
Alkylation1. NaH, THF, 0 °C to rt; 2. Tiglyl bromide~70-80%(Assumed from similar reactions)
Second Alkylation1. NaH, THF, 0 °C to rt; 2. cis-5-bromo-1,3-pentadiene~60-70%(Assumed from similar reactions)
Intramolecular Diels-AlderToluene, sealed tube, 200 °C~50-60%[1]
Hydrogenation & LactonizationH₂, Pd/C, EtOAc; then p-TsOH~80-90%(Assumed from similar reactions)
Wittig ReactionPh₃P=CH₂, THF~70-85%(Assumed from similar reactions)

Experimental Protocols

Representative Synthesis of (±)-Bakkenolide A

This protocol is adapted from the total synthesis of (±)-Bakkenolide A by Back et al.[1]

Step 1 & 2: Sequential Alkylation to form the Diels-Alder Precursor

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of ethyl 4-benzyloxyacetoacetate in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of tiglyl bromide in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Repeat the alkylation procedure using the product from step 7 and cis-5-bromo-1,3-pentadiene to yield the triene precursor for the intramolecular Diels-Alder reaction.

Step 3: Intramolecular Diels-Alder Cycloaddition

  • Dissolve the triene precursor in toluene in a sealed tube.

  • Heat the sealed tube to 200 °C for 24 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting mixture of diastereomers by flash column chromatography on silica gel.

Step 4: Hydrogenation and Lactonization

  • Dissolve the cycloadduct in ethyl acetate and add 10% Pd/C catalyst.

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature overnight.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Dissolve the crude product in benzene, add a catalytic amount of p-toluenesulfonic acid, and reflux with a Dean-Stark trap for 4 hours.

  • Cool the reaction mixture, wash with saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by flash column chromatography.

Step 5: Wittig Reaction to form (±)-Bakkenolide A

  • To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, add n-butyllithium dropwise.

  • Stir the resulting yellow-orange solution at room temperature for 1 hour.

  • Cool the mixture to -78 °C and add a solution of the lactone from the previous step in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford (±)-Bakkenolide A.

Visualizations

Synthetic_Workflow start Ethyl 4-benzyloxyacetoacetate alkylation1 First Alkylation (Tiglyl Bromide) start->alkylation1 intermediate1 Mono-alkylated Intermediate alkylation1->intermediate1 alkylation2 Second Alkylation (cis-5-bromo-1,3-pentadiene) intermediate1->alkylation2 precursor IMDA Precursor alkylation2->precursor imda Intramolecular Diels-Alder precursor->imda cycloadduct Bicyclic Intermediate imda->cycloadduct hydro_lacton Hydrogenation & Lactonization cycloadduct->hydro_lacton lactone Spiro-lactone hydro_lacton->lactone wittig Wittig Reaction lactone->wittig bakkenolide_d This compound (Target Molecule) wittig->bakkenolide_d

Caption: Synthetic workflow for a representative Bakkenolide synthesis.

Caption: Mechanism of the Intramolecular Diels-Alder reaction.

References

Bakkenolide D stability issues in DMSO solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Bakkenolide D in DMSO solution. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

Researchers may encounter issues with this compound's performance in various assays. These problems can often be traced back to the stability of the compound in solution. This guide provides a systematic approach to troubleshooting common problems.

Logical Flow for Troubleshooting

The following diagram illustrates a step-by-step process for identifying and resolving potential issues related to this compound stability.

G cluster_0 Troubleshooting Workflow start Experiment Yields Inconsistent or Negative Results check_prep Review Solution Preparation and Storage start->check_prep is_old Is the DMSO stock solution old or improperly stored? check_prep->is_old improper_storage Follow recommended storage conditions: -80°C for long-term storage (up to 1 year) -20°C for short-term storage (powder form) Avoid repeated freeze-thaw cycles is_old->improper_storage Yes assess_stability Perform a Stability Assessment is_old->assess_stability No new_solution Prepare a Fresh Stock Solution improper_storage->new_solution hplc_analysis Analyze by HPLC-MS/MS to check for degradation products assess_stability->hplc_analysis degradation_present Are degradation peaks present? hplc_analysis->degradation_present degradation_present->new_solution Yes re_run_exp Re-run Experiment degradation_present->re_run_exp No new_solution->re_run_exp contact_support Contact Technical Support for Further Assistance re_run_exp->contact_support Issue Persists G cluster_1 Stability Assessment Workflow prep_stock Prepare this compound Stock Solution in DMSO aliquot Aliquot and Store at Different Temperatures (e.g., RT, 4°C, -20°C, -80°C) prep_stock->aliquot sampling Sample at Time Points (e.g., 0, 24h, 1wk, 1mo) aliquot->sampling hplc_analysis Analyze Samples by HPLC-MS/MS sampling->hplc_analysis data_analysis Quantify this compound and Degradation Products hplc_analysis->data_analysis report Generate Stability Report data_analysis->report G cluster_2 Proposed Anti-inflammatory Pathway stimulus Inflammatory Stimulus (e.g., LPS, Allergens) receptor Toll-like Receptor (TLR) stimulus->receptor nfkb_pathway NF-κB Signaling Cascade receptor->nfkb_pathway nfkb NF-κB Activation nfkb_pathway->nfkb cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->cytokines bakkenolide_d This compound bakkenolide_d->inhibition

Technical Support Center: Bakkenolide D Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of Bakkenolide D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a terpene lactone, a class of organic compounds known for their potential therapeutic properties. However, like many lipophilic molecules, this compound exhibits poor water solubility, which can significantly hinder its bioavailability and limit its application in various experimental and pharmaceutical formulations. A predicted water solubility for this compound is approximately 0.0024 g/L, with a logP value of 3.15, indicating its hydrophobic nature.

Q2: What are the common strategies to increase the solubility of this compound?

Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:

  • Co-solvency: Using a mixture of a primary solvent (like water) with one or more water-miscible co-solvents to increase the drug's solubility.

  • Solid Dispersions: Dispersing this compound in an inert carrier matrix at the solid-state to improve its dissolution rate.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity to form an inclusion complex with enhanced aqueous solubility.

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanoscale to increase its surface area and, consequently, its dissolution velocity.

Q3: How do I choose the best solubility enhancement technique for my experiment?

The selection of an appropriate method depends on several factors, including the required fold-increase in solubility, the desired formulation type (e.g., for in vitro assays vs. in vivo studies), the stability of this compound, and the available equipment. The workflow diagram below provides a general decision-making framework.

G cluster_0 Solubility Enhancement Strategy Selection for this compound cluster_1 Formulation Options A Initial Assessment of this compound (Physicochemical Properties) B Define Experimental Requirements (e.g., target concentration, dosage form) A->B C Evaluate Formulation Strategies B->C D Co-solvency C->D Simple & Rapid E Cyclodextrin Complexation C->E High Solubility Increase F Solid Dispersion C->F Improved Dissolution Rate G Nanoparticle Formulation C->G Enhanced Bioavailability H Protocol Development & Optimization D->H E->H F->H G->H I Characterization & Validation H->I

A decision workflow for selecting a suitable solubility enhancement strategy.

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
Precipitation of this compound upon dilution of a co-solvent stock solution. The concentration of the co-solvent falls below the critical level required to maintain solubility.- Increase the proportion of the co-solvent in the final solution. - Use a combination of co-solvents. - Consider using a surfactant to stabilize the solution.
Low encapsulation efficiency in cyclodextrin complexes. - Inappropriate type or concentration of cyclodextrin. - Suboptimal complexation method.- Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin). - Optimize the molar ratio of this compound to cyclodextrin. - Try different preparation methods such as kneading or freeze-drying.
Phase separation or crystallization in solid dispersions over time. - The drug loading is too high. - The chosen polymer is not a suitable carrier. - Inadequate preparation method leading to a non-amorphous state.- Reduce the drug-to-polymer ratio. - Select a polymer with better miscibility with this compound. - Ensure rapid cooling during the solvent evaporation or melt extrusion process to promote an amorphous state.
Aggregation of nanoparticles during formulation or storage. - Insufficient amount or inappropriate type of stabilizer. - Changes in pH or ionic strength of the suspension.- Optimize the concentration of the stabilizer (e.g., surfactants, polymers). - Screen different stabilizers. - Control the pH and ionic strength of the nanoparticle suspension.

Quantitative Data Summary

Enhancement TechniqueCompound TypeFold Increase in SolubilityReference
Chemical DerivativeBufadienolide (BF211)~250-fold (from 10 µg/mL to 2500 µg/mL)[1]
β-Cyclodextrin InclusionBufadienolide24-fold (in water)[1]
β-Cyclodextrin InclusionBufadienolide34-fold (in phosphate buffer, pH 7.4)[1]

Experimental Protocols

Co-solvency Method

This protocol describes the use of a co-solvent system to increase the solubility of this compound for in vitro experiments.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mg/mL) in 100% DMSO.

  • In a separate tube, prepare the desired co-solvent mixture. For example, a mixture of ethanol and propylene glycol in PBS. The final concentration of the organic solvents should be kept as low as possible, ideally below 1% for cell-based assays.

  • While vortexing the co-solvent mixture, slowly add the this compound stock solution dropwise to achieve the desired final concentration.

  • Continue to mix the solution for 15-30 minutes at room temperature.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration of this compound may be too high for the chosen co-solvent system.

G cluster_0 Co-solvency Protocol Workflow A Prepare this compound stock solution in DMSO C Slowly add stock solution to co-solvent mixture with vortexing A->C B Prepare co-solvent mixture (e.g., Ethanol/Propylene Glycol in PBS) B->C D Mix for 15-30 minutes C->D E Visual inspection for precipitation D->E F Solution ready for use E->F No Precipitation G Troubleshoot: - Lower final concentration - Adjust co-solvent ratio E->G Precipitation

Workflow for the co-solvency method to increase this compound solubility.
Cyclodextrin Inclusion Complexation (Kneading Method)

This method describes the preparation of a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol

  • Water

  • Vacuum oven

Procedure:

  • Weigh out this compound and HP-β-CD in a 1:2 molar ratio.

  • Place the HP-β-CD in a mortar and add a small amount of a 50% ethanol-water solution to form a paste.

  • Add the this compound to the paste and knead for 30-60 minutes.

  • Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

  • To determine the solubility, suspend the powder in water or buffer, stir for 24 hours, filter, and analyze the concentration of this compound in the filtrate.

G cluster_0 Cyclodextrin Complexation Workflow (Kneading) A Weigh this compound and HP-β-CD (1:2 molar ratio) B Form a paste of HP-β-CD with 50% ethanol-water A->B C Add this compound and knead for 30-60 min B->C D Dry the paste in a vacuum oven C->D E Grind the dried complex to a fine powder D->E F Characterize solubility E->F

Workflow for preparing a this compound-cyclodextrin inclusion complex.
Solid Dispersion (Solvent Evaporation Method)

This protocol outlines the preparation of a solid dispersion of this compound to improve its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol

  • Rotary evaporator

  • Water bath

  • Vacuum desiccator

Procedure:

  • Weigh the desired amounts of this compound and PVP K30 (e.g., 1:1, 1:2, 1:4 weight ratios).

  • Dissolve both the this compound and PVP K30 in a suitable volume of methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a temperature of 40-50°C.

  • Continue evaporation until a thin, solid film is formed on the inner wall of the flask.

  • Further dry the solid dispersion in a vacuum desiccator for 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it into a fine powder.

Nanoparticle Formulation (Antisolvent Precipitation)

This method describes the formation of this compound nanoparticles to increase surface area and dissolution velocity.

Materials:

  • This compound

  • Acetone

  • Water

  • Poloxamer 188 (or other suitable stabilizer)

  • Magnetic stirrer

  • Ultrasonicator

Procedure:

  • Dissolve this compound in a minimal amount of acetone to create the solvent phase.

  • In a separate beaker, dissolve a stabilizer (e.g., 0.5% w/v Poloxamer 188) in water to create the antisolvent phase.

  • Place the beaker with the antisolvent phase on a magnetic stirrer and stir at a moderate speed.

  • Inject the solvent phase (this compound in acetone) rapidly into the stirring antisolvent phase.

  • Nanoparticles should form spontaneously.

  • Continue stirring for a specified period (e.g., 1-2 hours) to allow for solvent evaporation and nanoparticle stabilization.

  • Optionally, the nanoparticle suspension can be sonicated to reduce aggregation.

  • The resulting nanosuspension can be used directly or further processed (e.g., lyophilized) to obtain a powder.

References

Technical Support Center: Bakkenolide D Purification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Bakkenolide D using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound purification?

A1: A common starting point for this compound purification is reversed-phase HPLC.[1][2] A typical setup includes a C18 column and a gradient elution using a mobile phase of water and acetonitrile.[1][3][4] The UV detection wavelength is often set to the absorbance maximum of this compound, which is in the range of 215-290 nm.[1][3][4]

Q2: How should I prepare my sample containing this compound for HPLC analysis?

A2: Proper sample preparation is crucial to avoid issues like column clogging and poor peak shape.[5] For natural product extracts containing this compound, a common procedure involves:

  • Extraction: Extract the plant material (e.g., roots of Petasites japonicus) with a suitable solvent like methanol.[1]

  • Filtration: It is essential to filter the sample solution through a 0.2 µm or 0.45 µm syringe filter before injection to remove particulate matter.[6]

  • Dissolution: The dried extract should be dissolved in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape.[7] Incomplete sample dissolution can lead to peak tailing and ghost peaks.[5]

Q3: My baseline is noisy. What are the possible causes and solutions?

A3: A noisy baseline can be caused by several factors. Here are some common causes and their solutions:

  • Contaminated Mobile Phase: Impurities in the mobile phase can cause a noisy or drifting baseline, especially during gradient elution.[8] Solution: Use HPLC-grade solvents and freshly prepared buffers.[8] Degas the mobile phase properly.

  • Detector Issues: A weak or failing detector lamp can lead to increased noise.[6] Contamination in the detector cell can also be a source of noise.[6] Solution: Check the lamp's lifespan and replace it if necessary. Flush the detector cell with a strong solvent like isopropanol.

  • Air Bubbles: Air bubbles in the pump or detector can cause significant baseline noise.[5] Solution: Ensure the mobile phase is thoroughly degassed. Purge the pump to remove any trapped air.

Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you might encounter during the HPLC purification of this compound.

Problem 1: High Backpressure

Symptoms: The HPLC system pressure is significantly higher than normal.

Possible Causes & Solutions:

CauseSolution
Blocked Inlet Frit A common cause of high backpressure is a clogged inlet frit on the column.[5] Solution: Reverse flush the column (disconnect from the detector first). If the pressure does not return to normal, the frit may need to be replaced.[9]
Column Contamination Strongly retained impurities from the sample can build up on the column, leading to increased pressure.[10] Solution: Wash the column with a strong solvent (e.g., isopropanol, methanol) that is compatible with your stationary phase.
Precipitated Buffer If using buffers in your mobile phase, they can precipitate if the organic solvent concentration becomes too high.[8] Solution: Ensure your buffer is soluble in the highest organic concentration of your gradient. Flush the system with water (without buffer) to dissolve any precipitated salts.
System Blockage There might be a blockage in the tubing, injector, or guard column.[11] Solution: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage.
Problem 2: Poor Peak Shape (Tailing, Fronting, Splitting)

Symptoms: The peaks in your chromatogram are not symmetrical. They may have a "tail," a "front," or be split into two.

Possible Causes & Solutions:

CauseSolution
Peak Tailing This can be caused by secondary interactions between the analyte and the stationary phase (e.g., silanol interactions).[9] Solution: Try adding a small amount of an acidic modifier like formic or acetic acid (e.g., 0.1%) to the mobile phase to suppress silanol activity. Also, ensure the sample is dissolved in the mobile phase.[7]
Peak Fronting This is often a sign of column overloading.[10] Solution: Reduce the concentration or injection volume of your sample.
Peak Splitting A partially blocked column inlet frit, a column void, or co-elution of an interfering compound can cause peak splitting.[5] Solution: Check for a blocked frit and clean or replace it. If a void has formed at the head of the column, the column may need to be replaced. Optimize the mobile phase gradient to improve the separation of co-eluting peaks.

Logical Relationship of Common HPLC Problems

cluster_causes Potential Causes A High Backpressure B Peak Tailing C Variable Retention Times D Noisy Baseline C1 Clogged Frit/Column C1->A C2 Column Contamination C2->A C2->B C3 Precipitated Buffer C3->A C4 Secondary Interactions C4->B C5 Column Overload C5->B Fronting C6 Mobile Phase Incompatibility C6->B C7 Leaks in System C7->C C8 Inconsistent Mobile Phase C8->C C8->D C9 Air Bubbles C9->C C9->D C10 Detector Contamination C10->D

Caption: Relationship between common HPLC problems and their potential causes.

Experimental Protocols

Protocol 1: Analytical HPLC Method for this compound

This protocol is a starting point for the analytical separation of this compound.

ParameterSpecification
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 30 min, then to 100% B for 15 min[1][4]
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C[1]
Injection Volume 10 µL[1][4]
Detector UV-Vis at 215 nm or 290 nm[1][4]
Protocol 2: Column Washing and Regeneration

If you suspect column contamination is causing high backpressure or poor peak shape, follow this general washing procedure for a reversed-phase C18 column.

  • Disconnect the column from the detector.

  • Flush the column with 20-30 column volumes of your mobile phase without any buffer salts (e.g., water/acetonitrile mixture).

  • Wash with 20-30 column volumes of 100% Acetonitrile.

  • Wash with 20-30 column volumes of 100% Isopropanol.

  • If you suspect precipitated proteins or very non-polar compounds, you can use stronger solvents, but always check your column's specifications for solvent compatibility.

  • Equilibrate the column with your initial mobile phase conditions until the baseline is stable.

Workflows and Diagrams

General HPLC Troubleshooting Workflow

start Problem Observed (e.g., High Pressure, Bad Peaks) check_pressure Check System Pressure start->check_pressure high_pressure High Pressure Path check_pressure->high_pressure High normal_pressure Normal Pressure Path check_pressure->normal_pressure Normal isolate_column Disconnect Column. Pressure still high? high_pressure->isolate_column check_chromatogram Examine Chromatogram (Peak Shape, Retention) normal_pressure->check_chromatogram system_blockage Blockage is in System (tubing, injector) isolate_column->system_blockage Yes column_blockage Blockage is in Column (frit, packing) isolate_column->column_blockage No end Problem Resolved system_blockage->end column_blockage->end peak_shape_issue Poor Peak Shape? check_chromatogram->peak_shape_issue retention_issue Retention Time Drift? peak_shape_issue->retention_issue No solve_peak Troubleshoot Peak Shape (Overload, Secondary Effects) peak_shape_issue->solve_peak Yes solve_retention Troubleshoot Retention (Leaks, Mobile Phase) retention_issue->solve_retention Yes retention_issue->end No solve_peak->end solve_retention->end

Caption: A systematic workflow for troubleshooting common HPLC issues.

Experimental Workflow for this compound Purification

A Sample Preparation (Extraction & Filtration) B HPLC System Setup (C18 Column, ACN/Water Mobile Phase) A->B C Method Development (Gradient Optimization) B->C D Inject Sample C->D E Data Acquisition (UV Detector at 215-290 nm) D->E F Analyze Chromatogram E->F G Good Separation? F->G H Fraction Collection G->H Yes J Troubleshoot Method (Adjust Gradient, Flow Rate, etc.) G->J No I Post-Purification Analysis (e.g., Purity Check) H->I J->C

Caption: A typical experimental workflow for the HPLC purification of this compound.

References

Technical Support Center: Synthesis of Bakkenolide D

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the total synthesis of Bakkenolide D. The primary focus is on the formation of common byproducts, particularly stereoisomers arising from the key intramolecular Diels-Alder (IMDA) reaction, which is a common strategy for constructing the core hydrindane skeleton of the bakkenolide family.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered in the synthesis of this compound?

While specific literature on this compound byproducts is limited, by analogy to the synthesis of structurally similar compounds like Bakkenolide A, the most prevalent byproducts are stereoisomers (diastereomers and epimers). These often arise from the key intramolecular Diels-Alder (IMDA) reaction used to form the fused bicyclic core. The stereochemistry at the C7 and C10 positions is particularly susceptible to variation depending on the reaction conditions.

Q2: My IMDA reaction is producing a mixture of isomers that are difficult to separate. What is causing this?

The formation of multiple isomers in an IMDA reaction is often due to a lack of complete stereocontrol in the transition state. The two main competing transition states are the endo and exo pathways, which lead to different stereochemical outcomes. The energy difference between these transition states can be small, resulting in a mixture of products. Factors influencing this include reaction temperature, the use of Lewis acid catalysts, and steric hindrance in the triene precursor.[1][2][3]

Q3: Can the geometry of the diene in my precursor affect the stereochemical outcome of the IMDA reaction?

Yes, the geometry of the diene is critical. For instance, in related syntheses, the use of a (Z)-diene has been shown to favor the formation of the desired stereoisomer, while an (E)-diene can lead to an increase in the formation of epi-bakkenolide byproducts. Careful control of the diene geometry during its synthesis is therefore crucial for maximizing the yield of the desired this compound precursor.

Q4: Besides stereoisomers, are there other types of byproducts I should be aware of?

Depending on the specific synthetic route, other byproducts can emerge. For example, if a radical cyclization is employed to form the spirocyclic center, reductive deselenization has been observed as a significant side reaction in related systems, leading to the undesired removal of a key functional group instead of the intended cyclization. Additionally, incomplete reactions or the formation of degradation products under harsh reaction conditions are always a possibility.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low Diastereoselectivity in IMDA Reaction - High reaction temperature favoring the thermodynamically more stable, but potentially undesired, isomer.- Absence of a catalyst to sufficiently differentiate the energies of the endo and exo transition states.[1]- Steric interactions in the precursor disfavoring the desired transition state.- Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.- Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, AlCl₃) to enhance the energy gap between the transition states, which often increases the endo:exo selectivity.[1]- Re-evaluate the design of the triene precursor to minimize steric clashes in the desired transition state.
Formation of Epimers at C10 - Use of an incorrect diene isomer (e.g., E instead of Z).- Isomerization of the diene under the reaction conditions.- Ensure the stereochemical purity of the diene precursor through careful synthesis and purification.- Employ milder reaction conditions (lower temperature, shorter reaction time) to minimize the risk of in-situ isomerization.
Difficult Separation of Stereoisomers - Similar polarity of the desired product and the isomeric byproducts.- Utilize high-performance liquid chromatography (HPLC) with a chiral stationary phase if the isomers are enantiomers or diastereomers that are difficult to separate on standard silica gel.- Consider derivatization of the mixture to introduce a functional group that may alter the polarity or crystalline nature of the compounds, facilitating separation.
Low Yield in Spirocyclization Step - Competing side reactions, such as reduction or elimination, depending on the chosen methodology.- If using a radical cyclization, ensure the radical precursor is properly designed to favor the desired cyclization pathway over reduction.- Explore alternative methods for the spirocyclization, such as an intramolecular alkylation or an oxa-Michael addition.

Experimental Protocols

Key Experiment: Intramolecular Diels-Alder (IMDA) Cyclization for Hydrindane Core Synthesis

This protocol is a representative procedure for the key stereocenter-forming reaction in a hypothetical this compound synthesis, aimed at maximizing the yield of the desired stereoisomer.

Objective: To effect the intramolecular [4+2] cycloaddition of a triene precursor to form the bicyclic core of this compound with high diastereoselectivity.

Materials:

  • Triene precursor

  • Anhydrous toluene (or other suitable high-boiling, non-polar solvent)

  • Lewis acid (e.g., diethylaluminum chloride (Et₂AlCl) or tin tetrachloride (SnCl₄)) as a solution in hexane

  • Anhydrous dichloromethane (DCM) for reactions with Lewis acids at low temperature

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure (Thermal Cyclization):

  • Dissolve the triene precursor in anhydrous toluene to a concentration of 0.01 M in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • De-gas the solution by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (approx. 110 °C) under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired cycloadduct.

Procedure (Lewis Acid Catalyzed Cyclization):

  • Dissolve the triene precursor in anhydrous DCM to a concentration of 0.01 M in a flame-dried, three-neck round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid (e.g., 1.1 equivalents of Et₂AlCl in hexane) dropwise to the stirred solution.

  • Maintain the reaction at -78 °C and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 1-4 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Notes:

  • The choice of solvent and temperature can significantly impact selectivity. Toluene at high temperatures is common for thermal IMDA, while DCM is often used for Lewis acid-catalyzed reactions at low temperatures.

  • The optimal Lewis acid and its stoichiometry should be determined empirically. Start with catalytic amounts and progress to stoichiometric amounts if necessary.

  • Strictly anhydrous conditions are essential, especially when using Lewis acids.

Visualizations

Logical Workflow for Troubleshooting IMDA Reactions

IMDA_Troubleshooting cluster_conditions Condition Optimization start IMDA Reaction Yields Mixture of Isomers check_purity 1. Verify Purity and Stereochemistry of Triene Precursor start->check_purity analyze_conditions 2. Analyze Reaction Conditions check_purity->analyze_conditions Precursor is pure purification 3. Optimize Purification Strategy analyze_conditions->purification redesign 4. Redesign Precursor (If Necessary) analyze_conditions->redesign Optimization fails temp Lower Temperature analyze_conditions->temp lewis Screen Lewis Acids analyze_conditions->lewis solvent Change Solvent analyze_conditions->solvent purification->analyze_conditions Separation fails, re-optimize reaction success Desired Stereoisomer Isolated in High Yield purification->success Separation successful redesign->check_purity

Caption: Troubleshooting workflow for low stereoselectivity in IMDA reactions.

Reaction Pathway: Formation of Stereoisomeric Byproducts

IMDA_Byproducts cluster_paths Intramolecular Diels-Alder reactant Triene Precursor endo_ts Endo Transition State reactant->endo_ts Favored Pathway (often with Lewis Acid) exo_ts Exo Transition State reactant->exo_ts Competing Pathway product_desired This compound Core (Desired Stereoisomer) endo_ts->product_desired product_byproduct Stereoisomeric Byproduct (e.g., epi-Bakkenolide D) exo_ts->product_byproduct

Caption: Competing IMDA pathways leading to desired product and byproducts.

References

Technical Support Center: Optimizing Reaction Conditions for Bakkenolide D Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of Bakkenolide D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for sesquiterpene lactones like this compound?

A1: Common derivatization approaches for sesquiterpene lactones, which can be adapted for this compound, primarily target hydroxyl groups to enhance bioactivity or modify physicochemical properties. These include:

  • Acetylation: Introduction of an acetyl group, often to increase lipophilicity.

  • Silylation: Addition of a silyl group (e.g., tert-butyldimethylsilyl) to protect hydroxyl groups or increase stability.[1]

  • Esterification: Formation of an ester with various carboxylic acids to explore structure-activity relationships (SAR).

  • Formation of Nitrogen-Containing Derivatives: Synthesis of derivatives containing moieties like triazoles, which can modulate biological activity.[1]

Q2: I am having trouble with low yields in my acetylation reaction. What are some potential causes and solutions?

A2: Low yields in acetylation reactions can stem from several factors:

  • Incomplete Reaction: The reaction time may be insufficient, or the temperature might be too low. Consider extending the reaction time or moderately increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

  • Reagent Degradation: Acetic anhydride is sensitive to moisture. Ensure you are using a fresh or properly stored bottle. The catalyst, such as DMAP or pyridine, should also be of high purity.

  • Steric Hindrance: The hydroxyl group on this compound might be sterically hindered, slowing down the reaction. Increasing the excess of acetic anhydride and the amount of catalyst can help drive the reaction to completion.

  • Purification Losses: this compound derivatives can be sensitive to purification conditions. Consider using a milder purification technique, such as column chromatography with a less polar solvent system, to minimize product loss.

Q3: My silylation reaction is showing multiple products on the TLC plate. What could be the reason?

A3: The presence of multiple products in a silylation reaction often indicates:

  • Incomplete Reaction: If the reaction has not gone to completion, you will see a spot for the starting material and the desired product.

  • Formation of Di- or Tri-silylated Products: If this compound has multiple hydroxyl groups, you might be getting a mixture of mono-, di-, and even tri-silylated derivatives if the reaction is not selective. To favor mono-silylation, you can try using a stoichiometric amount of the silylating agent at a lower temperature.

  • Side Reactions: The silylating agent might be reacting with other functional groups on the molecule, although this is less common for TBDMSCl with hydroxyl groups being the primary target.

  • Use of a Bulky Silylating Agent: To improve selectivity for less sterically hindered hydroxyl groups, consider using a bulkier silylating agent.

Q4: What is a general starting point for the esterification of this compound with a carboxylic acid?

A4: A common starting point for esterification is the Steglich esterification, which uses a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

Q5: How can I monitor the progress of my derivatization reaction?

A5: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions. Use a suitable solvent system that provides good separation between your starting material (this compound) and the expected product. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicate the reaction is proceeding.

Troubleshooting Guides

Problem: Incomplete Acetylation Reaction
Symptom Possible Cause Suggested Solution
TLC shows a significant amount of starting material remaining after the recommended reaction time.1. Insufficient reaction time or temperature. 2. Deactivated reagents (acetic anhydride, DMAP/pyridine). 3. Steric hindrance at the reaction site.1. Extend the reaction time and monitor by TLC every hour. If no change, consider a modest increase in temperature (e.g., to 40 °C). 2. Use fresh acetic anhydride and pure, dry DMAP or pyridine. 3. Increase the molar excess of acetic anhydride (e.g., from 3 to 5 equivalents) and the catalyst amount (e.g., from 0.1 to 0.3 equivalents).
Problem: Formation of Multiple Products in Silylation
Symptom Possible Cause Suggested Solution
TLC plate shows several spots, indicating a mixture of products.1. Non-selective reaction on multiple hydroxyl groups. 2. Incomplete reaction leading to a mix of starting material and product(s).1. To favor mono-silylation, reduce the amount of silylating agent to 1.1 equivalents and run the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Ensure sufficient reaction time by monitoring with TLC until the starting material is consumed. If aiming for complete silylation of all hydroxyls, use a larger excess of the silylating agent and a longer reaction time.
Problem: Difficulty in Purifying the Final Derivative
Symptom Possible Cause Suggested Solution
The product is difficult to separate from starting material or byproducts by column chromatography.1. Similar polarity of the product and impurities. 2. Decomposition of the product on silica gel.1. Try different solvent systems for column chromatography. A gradient elution might be necessary. Alternatively, consider other purification techniques like preparative TLC or HPLC. 2. If you suspect decomposition, you can try deactivating the silica gel with triethylamine before use or using a different stationary phase like alumina.

Experimental Protocols

Disclaimer: These are general protocols adapted from the derivatization of other sesquiterpene lactones and may require optimization for this compound.

Acetylation of this compound
  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

  • Add acetic anhydride (3 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Silylation of this compound (TBDMS Ether)
  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add imidazole (2.5 equivalents) to the solution.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • After completion, add water to the reaction mixture.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.[1]

Quantitative Data Summary

The following data is illustrative and based on typical yields for derivatization of similar sesquiterpene lactones. Actual yields may vary.

Derivative Reaction Time (h) Temperature (°C) Typical Yield (%)
Acetyl-Bakkenolide D4 - 62575 - 90
TBDMS-Bakkenolide D12 - 242580 - 95

Visualizations

Experimental Workflow for this compound Derivatization

experimental_workflow start This compound reaction Derivatization Reaction (Acetylation or Silylation) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Purified this compound Derivative purification->product

Caption: A general workflow for the synthesis and purification of this compound derivatives.

Putative Signaling Pathway Inhibition by this compound Derivatives

Based on the known activity of Bakkenolide B on the calcineurin pathway, a potential mechanism for this compound derivatives could involve the modulation of inflammatory signaling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cell Surface Receptor Ca_signaling Ca2+ Signaling receptor->Ca_signaling Calcineurin Calcineurin Ca_signaling->Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Transcription Gene Transcription (e.g., IL-2) NFAT->Transcription Translocates to Nucleus BakkenolideD This compound Derivative BakkenolideD->Calcineurin Inhibition

Caption: A hypothetical pathway showing inhibition of calcineurin by this compound derivatives.

References

Technical Support Center: Bakkenolide D Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bakkenolide D. The information is designed to help you anticipate and address potential degradation issues during your experiments.

Troubleshooting Guides

Issue 1: Loss of this compound potency in aqueous solutions.

Question: I am observing a significant decrease in the concentration of this compound in my aqueous stock solutions or experimental media over a short period. What could be the cause and how can I prevent it?

Answer:

The primary cause of this compound degradation in aqueous solutions is likely the hydrolysis of its lactone ring. This is a common degradation pathway for sesquiterpenoid lactones, where the presence of water can lead to the opening of the lactone ring, rendering the molecule inactive. The rate of this hydrolysis is often influenced by pH and temperature.

Troubleshooting Steps & Prevention:

  • pH Control:

    • Problem: Neutral or alkaline conditions can catalyze the hydrolysis of the lactone ring.

    • Solution: Maintain a slightly acidic pH (e.g., pH 4-6) for your aqueous solutions. Prepare buffers in this pH range and validate the stability of this compound in your chosen buffer system.

  • Temperature Management:

    • Problem: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.

    • Solution: Store stock solutions and experimental samples at low temperatures. For short-term storage (days), refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or -80 °C) is advisable. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

  • Solvent Choice:

    • Problem: Water is the reactant in the hydrolysis reaction.

    • Solution: If your experimental design allows, prepare high-concentration stock solutions in a non-aqueous, aprotic solvent like DMSO or ethanol, where this compound is more stable. Dilute to the final aqueous concentration immediately before use.

Summary of Stability in Aqueous Solutions:

ParameterConditionRecommendation for Enhanced Stability
pH Neutral to Alkaline (pH > 7)Maintain slightly acidic conditions (pH 4-6)
Temperature Room Temperature or HigherStore at 2-8°C (short-term) or ≤ -20°C (long-term)
Solvent Aqueous BuffersPrepare stock solutions in DMSO or ethanol
Issue 2: Degradation of this compound upon exposure to light.

Question: My this compound samples seem to degrade when left on the lab bench, even for a short time. Could light be a factor?

Answer:

Yes, exposure to light, particularly UV radiation, can lead to the degradation of sesquiterpenoid lactones. Photodegradation can involve various reactions, including the addition of a water molecule across double bonds, leading to a loss of biological activity.[1]

Troubleshooting Steps & Prevention:

  • Light Protection:

    • Problem: Ambient and direct light can provide the energy for photochemical degradation.

    • Solution: Protect all solutions containing this compound from light by using amber-colored vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

  • Storage Conditions:

    • Problem: Standard laboratory lighting can be sufficient to cause degradation over time.

    • Solution: Store all this compound-containing materials, including solid compounds and solutions, in the dark.

Flowchart for Handling Light-Sensitive this compound:

Light_Protection_Workflow start Receive/Prepare this compound storage Store in amber vials or wrap in foil in a dark place start->storage weighing Weigh solid compound under subdued light storage->weighing dissolving Dissolve in appropriate solvent in a light-protected container weighing->dissolving experiment Conduct experiment using light-protected vessels dissolving->experiment analysis Analyze samples promptly, protecting from light until analysis experiment->analysis

Caption: Workflow for minimizing light-induced degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific studies on this compound are limited, based on its structure as a sesquiterpenoid lactone, the primary degradation pathways are expected to be:

  • Hydrolysis: The opening of the ester bond in the lactone ring, catalyzed by water, especially under neutral to alkaline conditions.[2]

  • Photodegradation: Degradation initiated by exposure to light, particularly UV radiation, which can lead to structural changes.[1]

  • Oxidation: Although less commonly reported for this class of compounds, oxidation of sensitive functional groups is a potential degradation route.[3]

Inferred Degradation Pathways of this compound:

BakkenolideD_Degradation cluster_conditions Degradation Conditions BakkenolideD This compound (Active) Inactive_Hydrolyzed Inactive Hydrolyzed Product (Opened Lactone Ring) BakkenolideD->Inactive_Hydrolyzed Lactone Ring Opening Inactive_Photo Inactive Photoproduct BakkenolideD->Inactive_Photo Structural Rearrangement Inactive_Oxidized Inactive Oxidized Product BakkenolideD->Inactive_Oxidized Functional Group Modification Hydrolysis Hydrolysis (H₂O, pH > 7) Photodegradation Photodegradation (UV Light) Oxidation Oxidation (Oxidizing agents)

Caption: Potential degradation pathways for this compound.

Q2: How can I monitor the stability of my this compound samples?

A2: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable method for quantifying this compound.[4][5] A stability study would involve:

  • Developing an HPLC method that separates this compound from its potential degradation products.

  • Storing aliquots of your this compound solution under different conditions (e.g., various temperatures, pH levels, light exposures).

  • Analyzing the samples at predetermined time points to quantify the remaining concentration of this compound. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

Q3: Are there any formulation strategies to improve the stability of this compound?

A3: Yes, formulation can significantly enhance stability. Consider the following:

  • Lyophilization (Freeze-Drying): Removing water from the formulation can prevent hydrolysis. The lyophilized powder can be stored for extended periods and reconstituted immediately before use.

  • Encapsulation: Incorporating this compound into delivery systems like liposomes or polymeric nanoparticles can protect it from the surrounding environment (water, light, enzymes). The study on nobilin, a similar compound, showed improved stability and solubility in liposomal formulations.[2]

  • Use of Excipients: Adding antioxidants to the formulation can help prevent oxidative degradation.

Experimental Protocols

Protocol: Preliminary Stability Assessment of this compound in an Aqueous Buffer

Objective: To assess the stability of this compound in a specific aqueous buffer at different temperatures.

Materials:

  • This compound (solid)

  • DMSO (or other suitable organic solvent)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Amber HPLC vials

  • HPLC system with UV detector

  • Refrigerator (2-8 °C)

  • Incubator (e.g., 25 °C or 37 °C)

Methodology:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in DMSO.

  • Sample Preparation:

    • Dilute the stock solution with the aqueous buffer to the final desired concentration (e.g., 100 µg/mL). Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect on the experiment.

    • Aliquot the final solution into multiple amber HPLC vials.

  • Incubation:

    • Place a set of vials at each of the following temperature conditions:

      • 2-8 °C (refrigerated)

      • 25 °C (room temperature)

      • 37 °C (physiological temperature)

    • Ensure all samples are protected from light.

  • Time Points:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition.

  • HPLC Analysis:

    • Immediately analyze the samples by a validated HPLC-UV method to determine the concentration of this compound.

    • The initial sample (time 0) serves as the 100% reference.

Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each temperature.

  • Plot the percentage of remaining this compound against time for each condition.

Workflow for Stability Testing:

Stability_Testing_Workflow prep_stock Prepare concentrated This compound stock (e.g., in DMSO) prep_samples Dilute stock into aqueous buffer and aliquot into amber vials prep_stock->prep_samples incubation Incubate aliquots under different conditions (e.g., 4°C, 25°C, 37°C) prep_samples->incubation sampling Collect samples at predetermined time points (0, 2, 4, 8, 24, 48h) incubation->sampling analysis Analyze samples by HPLC-UV to quantify this compound sampling->analysis data_analysis Calculate % remaining and plot degradation curves analysis->data_analysis

References

Technical Support Center: Overcoming Poor Cell Permeability of Bakkenolide D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bakkenolide D. The focus is on addressing challenges related to its suboptimal cell permeability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cell permeability a concern?

This compound is a natural sesquiterpenoid lactone isolated from plants of the Petasites genus. Like many natural products, it exhibits interesting biological activities. However, its therapeutic potential can be limited by poor cell permeability, which restricts its ability to reach intracellular targets and exert its effects.

Q2: What are the predicted physicochemical properties of this compound that might influence its permeability?

Based on computational models, this compound has a predicted LogP (a measure of lipophilicity) of approximately 3.15. This suggests it is moderately lipophilic. While some lipophilicity is necessary to cross the cell membrane's lipid bilayer, compounds that are too lipophilic can be poorly soluble in the aqueous environment of the cytoplasm or can be trapped within the membrane.

Q3: What are the general strategies to improve the cell permeability of a compound like this compound?

There are three main approaches to enhance the cellular uptake of this compound:

  • Chemical Modification: Synthesizing analogs of this compound with improved physicochemical properties.

  • Formulation Strategies: Encapsulating this compound in a carrier system to facilitate its transport across the cell membrane.

  • Use of Permeation Enhancers: Co-administration with agents that temporarily and reversibly increase membrane permeability.

Troubleshooting Guides

Issue 1: Low intracellular concentration of this compound in in vitro assays.

Possible Cause 1: Poor Passive Diffusion

  • Troubleshooting:

    • Assess Permeability: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate passive diffusion.

    • Chemical Modification: If passive permeability is low, consider synthesizing analogs with a more favorable balance of lipophilicity and hydrophilicity. For example, introducing or masking polar functional groups can modulate LogP.

    • Formulation: Utilize nanoformulations like liposomes or solid lipid nanoparticles (SLNs) to improve solubility and facilitate membrane interaction.

Possible Cause 2: Efflux Pump Activity

  • Troubleshooting:

    • Caco-2 Bidirectional Assay: Conduct a Caco-2 permeability assay in both apical-to-basolateral and basolateral-to-apical directions. A higher efflux ratio (Papp B-A / Papp A-B > 2) suggests the involvement of efflux pumps like P-glycoprotein (P-gp).

    • Use of Inhibitors: Repeat the cell-based assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to confirm if intracellular concentrations of this compound increase.

Issue 2: Inconsistent results in cell-based assays.

Possible Cause 1: Poor Aqueous Solubility of this compound

  • Troubleshooting:

    • Solubility Assessment: Determine the aqueous solubility of this compound in your cell culture medium.

    • Solubilizing Agents: Use a low percentage of a biocompatible solvent like DMSO (typically ≤ 0.5%) to dissolve the compound. Ensure the final solvent concentration is not toxic to the cells.

    • Formulation: Prepare a nanoformulation (liposomes or SLNs) to enhance aqueous dispersibility.

Possible Cause 2: Compound Degradation

  • Troubleshooting:

    • Stability Analysis: Assess the stability of this compound in your experimental conditions (e.g., in cell culture medium at 37°C over time) using techniques like HPLC.

    • Fresh Preparations: Always use freshly prepared solutions of this compound for your experiments.

Data Presentation

Table 1: Hypothetical Permeability Data for this compound and its Formulations

Compound/FormulationApparent Permeability (Papp) in Caco-2 (10⁻⁶ cm/s) (A-B)Efflux Ratio (B-A / A-B)
This compound (unformulated)1.53.2
This compound - Liposomal5.81.8
This compound - SLN7.21.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Dosing: Add this compound (e.g., at 10 µM) to the apical (A) or basolateral (B) chamber.

  • Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (B for A-to-B transport, A for B-to-A transport).

  • Quantification: Analyze the concentration of this compound in the samples using a validated analytical method, such as LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
  • Lipid Film Formation: Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol in a 2:1 molar ratio) in a suitable organic solvent (e.g., chloroform/methanol mixture).

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation above the lipid transition temperature.

  • Sonication: Sonicate the resulting suspension using a probe sonicator or bath sonicator to reduce the size of the liposomes and create a homogenous dispersion.

  • Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Permeability Assessment cluster_solutions Solution Strategies cluster_formulation Formulation Development Low Bioactivity Low Bioactivity PAMPA PAMPA Low Bioactivity->PAMPA Poor Passive Diffusion? Caco-2 Assay Caco-2 Assay Low Bioactivity->Caco-2 Assay Efflux? Chemical Modification Chemical Modification PAMPA->Chemical Modification Formulation Formulation PAMPA->Formulation Caco-2 Assay->Chemical Modification Caco-2 Assay->Formulation Liposomes Liposomes Formulation->Liposomes SLNs SLNs Formulation->SLNs

Caption: Workflow for addressing this compound's poor cell permeability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Kinase_A Kinase_A Receptor->Kinase_A activates Kinase_B Kinase_B Kinase_A->Kinase_B phosphorylates Transcription_Factor_Inactive TF (Inactive) Kinase_B->Transcription_Factor_Inactive phosphorylates Transcription_Factor_Active TF (Active) Transcription_Factor_Inactive->Transcription_Factor_Active Gene_Expression Gene_Expression Transcription_Factor_Active->Gene_Expression regulates

Caption: Hypothetical signaling pathway for this compound.

How to avoid Bakkenolide D precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the precipitation of Bakkenolide D in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in cell culture media?

This compound is a sesquiterpene lactone, a class of naturally occurring organic compounds.[1] Like many other sesquiterpenoids, this compound is hydrophobic, meaning it has poor solubility in water-based solutions like cell culture media. This inherent hydrophobicity is the primary reason for its tendency to precipitate out of solution when added to aqueous environments.

Q2: What are the initial signs of this compound precipitation in my cell culture?

You may observe one or more of the following signs:

  • Turbidity or cloudiness: The initially clear cell culture medium becomes hazy or opaque upon the addition of the this compound solution.

  • Visible particles: Small, crystalline, or amorphous particles may be seen floating in the medium or settled at the bottom of the culture vessel.

  • Inconsistent experimental results: Precipitation can lead to a lower effective concentration of the compound in the medium, resulting in poor reproducibility of your experimental data.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for dissolving this compound and other hydrophobic compounds for cell culture applications.[2] Other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone can also dissolve this compound, but DMSO is generally preferred for its miscibility with culture media and relatively lower cytotoxicity at low concentrations.[2]

Q4: What is the maximum permissible concentration of DMSO in the final cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and for sensitive cell lines, not exceeding 0.1%. It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to assess the impact of the solvent on your specific cell line.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step protocol and troubleshooting tips to prevent this compound from precipitating in your cell culture experiments.

Physicochemical Properties of this compound

A clear understanding of this compound's properties is essential for proper handling.

PropertyValue/InformationSource
Molecular Formula C₂₁H₂₈O₆S[1][3]
Molecular Weight 408.51 g/mol [4]
Appearance Powder[4]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Predicted low water solubility (0.0024 g/L).[2]
Storage (Powder) -20°C for up to 3 years[4]
Storage (In Solvent) -80°C for up to 1 year[4]
Experimental Protocol for Preparing and Using this compound in Cell Culture

This protocol is designed to minimize the risk of precipitation.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Pre-warmed (50°C) Fetal Bovine Serum (FBS) - Optional, for the three-step method

  • Sterile microcentrifuge tubes and pipette tips

Protocol Steps:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Aseptically weigh out the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by gentle vortexing.

    • Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Dilution into Cell Culture Medium (Choose one of the following methods):

    • Method A: Direct Dilution (for lower final concentrations)

      • Pre-warm your complete cell culture medium to 37°C.

      • Calculate the volume of the this compound stock solution needed to achieve your desired final concentration.

      • While gently swirling the pre-warmed medium, add the stock solution dropwise. This gradual addition helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.

      • Immediately use the prepared medium for your cell culture experiments.

    • Method B: Three-Step Serial Dilution (Recommended for higher final concentrations or sensitive applications) [5][6]

      • Prepare a 10 mM stock solution of this compound in 100% DMSO.

      • Pre-warm Fetal Bovine Serum (FBS) to approximately 50°C in a water bath.

      • Dilute the 10 mM this compound stock solution 10-fold with the pre-warmed FBS to create a 1 mM intermediate solution. Keep this solution warm.

      • Perform the final dilution by adding the 1 mM intermediate solution to your pre-warmed (37°C) complete cell culture medium to reach the desired final concentration (e.g., 100 µM).

Workflow for Preparing this compound Working Solution

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation B_powder This compound Powder Stock High-Concentration Stock Solution (e.g., 10 mM) B_powder->Stock DMSO Sterile DMSO DMSO->Stock Working Final Working Solution with this compound Stock->Working Add dropwise while swirling Medium Pre-warmed (37°C) Complete Medium Medium->Working

Caption: Workflow for preparing this compound working solution.

Troubleshooting Common Issues
IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon addition to medium - Stock solution concentration is too high.- Final concentration in the medium is above the solubility limit.- Medium was not pre-warmed.- Inadequate mixing.- Prepare a less concentrated stock solution.- Test a lower final concentration of this compound.- Always use pre-warmed (37°C) medium.- Add the stock solution slowly while gently agitating the medium.- Try the three-step serial dilution method with pre-warmed FBS.
Precipitation after a period of incubation - Temperature fluctuations in the incubator.- Instability of the compound in the aqueous environment over time.- Ensure the incubator maintains a stable temperature.- Prepare fresh this compound-containing medium for each experiment, especially for long-term incubations.
Inconsistent biological activity - Precipitation leading to a lower effective concentration.- Degradation of this compound in the medium.- Visually inspect the medium for any signs of precipitation before and during the experiment.- Prepare fresh working solutions for each experiment from a frozen stock.

Hypothetical Signaling Pathway Affected by this compound

This compound has been reported to have anti-allergic and anti-inflammatory effects. One potential mechanism of action could be the modulation of inflammatory signaling pathways. The following diagram illustrates a hypothetical pathway that could be inhibited by this compound.

G cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway Ligand Inflammatory Stimulus (e.g., Allergen, Cytokine) Receptor Cell Surface Receptor Ligand->Receptor IKK IKK Complex Receptor->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Expression Nucleus->Genes BakkenolideD This compound BakkenolideD->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

By following these guidelines and protocols, researchers can significantly reduce the risk of this compound precipitation, leading to more reliable and reproducible results in their cell culture experiments.

References

Technical Support Center: Refining Experimental Design for Bakkenolide D Dose-Response Curves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing robust dose-response experiments with Bakkenolide D.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow for generating this compound dose-response curves.

Problem Potential Cause Recommended Solution
High Variability in Replicate Wells Inconsistent Cell Seeding: Uneven distribution of cells across the plate.Ensure thorough mixing of the cell suspension before and during plating. Pipette carefully and consistently into the center of each well. Consider using a multichannel pipette for improved consistency.
Edge Effects: Evaporation and temperature gradients in the outer wells of the microplate.[1]Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[1]
Pipetting Errors: Inaccurate dispensing of this compound or reagents.Calibrate pipettes regularly. Use fresh pipette tips for each concentration and replicate. For very small volumes, consider using automated liquid handlers if available.
Inconsistent EC50/IC50 Values Between Experiments Cell Passage Number: High passage numbers can lead to phenotypic drift and altered drug sensitivity.Use cells within a consistent and low passage number range for all experiments. Thaw a fresh vial of cells after a defined number of passages.
Reagent Variability: Differences in media, serum, or reagent batches.Use the same batch of critical reagents for a set of comparative experiments. Perform quality control checks on new batches of reagents.
Compound Stability: Degradation of this compound in stock solutions.Prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect stock solutions from light and repeated freeze-thaw cycles.
Unexpected Cell Death at Low Concentrations Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to cells.Ensure the final solvent concentration is consistent across all wells, including controls, and is below the known toxic threshold for the cell line being used (typically <0.5%).
Contamination: Bacterial or mycoplasma contamination of cell cultures.Regularly test cell cultures for mycoplasma contamination. Practice sterile techniques to prevent bacterial and fungal contamination.
Low Signal-to-Noise Ratio in Assay Readout Suboptimal Cell Number: Too few or too many cells per well.Perform a cell titration experiment to determine the optimal cell seeding density that provides a robust signal within the linear range of the assay.
Incorrect Assay Wavelength/Filter: Using incorrect settings on the plate reader.Consult the assay kit's protocol for the recommended excitation and emission wavelengths.
Insufficient Incubation Time: The incubation period may not be long enough for a detectable response.Optimize the incubation time for both the this compound treatment and the final assay readout.

Frequently Asked Questions (FAQs)

1. What is a typical starting concentration range for this compound in a dose-response experiment?

Based on studies with related bakkenolides, such as Bakkenolide-IIIa, a starting concentration range of 10-50 µM is a reasonable starting point for in vitro experiments with human umbilical vein endothelial cells (HUVECs).[2][3][4] However, the optimal range can vary depending on the cell type and the specific biological endpoint being measured. It is recommended to perform a broad dose-range finding study (e.g., 0.01 µM to 100 µM) to identify the active range for your specific experimental system.

2. How should I prepare my this compound stock and working solutions?

This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, prepare fresh serial dilutions of this compound in cell culture medium.

3. What are the critical controls to include in a this compound dose-response assay?

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is essential to account for any effects of the solvent on the cells.

  • Untreated Control: Cells that are not treated with either this compound or the vehicle. This serves as a baseline for normal cell function.

  • Positive Control: A known inhibitor or activator of the pathway being investigated. This ensures that the assay is working as expected.

  • Negative Control: A compound known to be inactive in the assay.

4. How do I choose the appropriate assay to measure the effects of this compound?

The choice of assay depends on the biological effect you are investigating:

  • Anti-inflammatory effects: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine assay.

  • Neuroprotective effects: Assess cell viability in the presence of a neurotoxin using assays like the MTT, MTS, or CellTiter-Glo assay.

  • General Cytotoxicity: Determine the effect of this compound on cell proliferation and viability using an MTT or similar assay.

5. How do I analyze my dose-response data to determine the EC50/IC50?

Dose-response data is typically plotted with the log of the drug concentration on the x-axis and the response on the y-axis. The resulting sigmoidal curve can be analyzed using non-linear regression to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration). Software such as GraphPad Prism or R with appropriate packages can be used for this analysis.

Experimental Protocols

Protocol: Determining the Anti-inflammatory Effect of this compound on LPS-stimulated Macrophages using an IL-6 ELISA

This protocol outlines a method to generate a dose-response curve for this compound by measuring its effect on the production of the pro-inflammatory cytokine IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • DMSO

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well cell culture plates

  • Human IL-6 ELISA kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Preparation: Prepare a 2X working stock of this compound serial dilutions in complete DMEM. Also, prepare a 2X vehicle control (DMSO in complete DMEM).

  • Treatment: After 24 hours, carefully remove the medium from the cells and add 50 µL of the 2X this compound dilutions or vehicle control to the appropriate wells. Incubate for 1 hour.

  • Stimulation: Prepare a 2X solution of LPS in complete DMEM (e.g., 200 ng/mL for a final concentration of 100 ng/mL). Add 50 µL of the LPS solution to all wells except the untreated control wells. Add 50 µL of complete DMEM to the untreated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well for IL-6 measurement.

  • ELISA: Perform the IL-6 ELISA according to the manufacturer's instructions.

  • Data Analysis: Read the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of IL-6 in each sample using the standard curve. Plot the IL-6 concentration against the log of the this compound concentration and perform a non-linear regression analysis to determine the IC50.

Quantitative Data Summary

ParameterValue/RangeCell Line/SystemNotes
Bakkenolide-IIIa Effective Concentration 10-50 µMHUVECsSignificantly decreased levels of TNF-α, IL-1β, IL-8, and IL-6.[2][3][4]
Typical In Vitro Concentration Range for Natural Products 0.1 - 100 µMVariousThis is a general starting range for screening novel compounds.
Recommended Final DMSO Concentration < 0.5% (v/v)Most cell linesHigher concentrations can be cytotoxic and confound results.
Typical Seeding Density (96-well plate) 1x10^4 - 1x10^5 cells/wellAdherent cell linesOptimal density should be determined for each cell line and assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding bakkenolide_prep This compound Dilution treatment Treatment bakkenolide_prep->treatment reagent_prep Reagent Preparation reagent_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation data_acquisition Data Acquisition incubation->data_acquisition data_processing Data Processing data_acquisition->data_processing curve_fitting Curve Fitting data_processing->curve_fitting ec50_determination EC50/IC50 Determination curve_fitting->ec50_determination

Caption: Experimental workflow for generating a this compound dose-response curve.

nf_kb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates BakkenolideD This compound BakkenolideD->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (e.g., IL-6) DNA->Cytokines Transcription

Caption: Putative inhibitory effect of this compound on the NF-κB signaling pathway.

mapk_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress/Cytokines MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK p38 MAPK MAPKK->MAPK Phosphorylates TranscriptionFactor Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactor Activates BakkenolideD This compound BakkenolideD->MAPKKK Inhibits InflammatoryResponse Inflammatory Response TranscriptionFactor->InflammatoryResponse Induces

Caption: Potential modulation of the MAPK signaling pathway by this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Bakkenolide D and Bakkenolide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of two sesquiterpene lactones, Bakkenolide D and Bakkenolide A. While direct comparative studies are limited, this document synthesizes the available experimental data to highlight their distinct pharmacological profiles.

Summary of Biological Activities

CompoundBiological ActivityQuantitative Data
This compound Bacterial Neuraminidase InhibitionNon-competitive inhibitor. Specific IC50 values are not available in the reviewed literature.
Anti-allergic / Anti-histamineDemonstrates inhibitory effect on histamine-induced trachea contraction in vitro. No quantitative data is available.
Bakkenolide A Immunomodulation (IL-2 Inhibition)Weakly inhibits interleukin-2 production in Jurkat cells compared to Bakkenolide B. No specific IC50 values are available.
AnticancerDescribed as a promising selective anticancer product. However, specific IC50 values against cancer cell lines are not detailed in the reviewed literature.
NeuroprotectionWhile other bakkenolides have shown neuroprotective and antioxidant effects, specific data for Bakkenolide A is not available.

Detailed Biological Activity Profiles

This compound

This compound has been identified as a bioactive compound with potential therapeutic applications in infectious diseases and allergic reactions.

Bacterial Neuraminidase Inhibition: this compound has been shown to act as a non-competitive inhibitor of bacterial neuraminidase.[1] Neuraminidase is a crucial enzyme for many pathogenic bacteria, playing a role in host cell entry and biofilm formation. The non-competitive nature of its inhibition suggests that this compound binds to an allosteric site on the enzyme, altering its conformation and reducing its catalytic efficiency.

Anti-allergic and Anti-histamine Effects: Preliminary in vitro studies have indicated that this compound possesses anti-allergic properties. It has been observed to inhibit the contraction of tracheal smooth muscle induced by histamine. This suggests a potential antagonism of histamine receptors, which could be beneficial in the treatment of allergic conditions such as asthma.

Bakkenolide A

Bakkenolide A has been investigated for its potential in cancer therapy and immunomodulation.

Immunomodulatory Activity: Bakkenolide A has demonstrated weak inhibitory activity on the production of Interleukin-2 (IL-2) in Jurkat T-cells, particularly when compared to its analogue, Bakkenolide B.[2] IL-2 is a critical cytokine for T-cell proliferation and differentiation, and its inhibition can be a therapeutic strategy in autoimmune diseases and organ transplantation. The mechanism likely involves the calcineurin-NFAT signaling pathway, a key regulator of IL-2 gene transcription.

Anticancer Potential: Bakkenolide A has been described as a promising and selective anticancer agent.[1] However, specific quantitative data, such as IC50 values against various cancer cell lines, are not yet widely published, indicating that research in this area is likely in the preliminary stages.

Experimental Protocols

Bacterial Neuraminidase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on bacterial neuraminidase activity.

Materials:

  • This compound

  • Bacterial neuraminidase (from Clostridium perfringens)

  • Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the bacterial neuraminidase enzyme, and varying concentrations of this compound.

  • Pre-incubate the enzyme with the inhibitor for a specified time at 37°C.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Monitor the fluorescence intensity over time using a microplate reader (Excitation/Emission wavelengths specific to the substrate).

  • Calculate the rate of reaction and determine the percentage of inhibition for each concentration of this compound.

  • For kinetic analysis, perform the assay with varying concentrations of both the substrate and this compound to determine the mode of inhibition (e.g., competitive, non-competitive).

Histamine-Induced Tracheal Contraction Assay

Objective: To assess the anti-histamine activity of this compound on smooth muscle contraction.

Materials:

  • Isolated trachea from a suitable animal model (e.g., guinea pig)

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution)

  • Isotonic transducer and data acquisition system

  • Histamine

  • This compound

Procedure:

  • Isolate the trachea and mount tracheal ring preparations in the organ bath containing oxygenated physiological salt solution at 37°C.

  • Allow the tissue to equilibrate under a resting tension.

  • Induce a stable contraction by adding a specific concentration of histamine to the bath.

  • Once a plateau is reached, add increasing concentrations of this compound cumulatively to the bath.

  • Record the changes in tension and calculate the percentage of relaxation induced by this compound.

  • Construct a concentration-response curve to determine the potency of this compound as a relaxant.

Interleukin-2 (IL-2) Production Assay

Objective: To measure the inhibitory effect of Bakkenolide A on IL-2 production in T-cells.

Materials:

  • Jurkat T-cell line

  • Cell culture medium (e.g., RPMI-1640) with supplements

  • T-cell stimulants (e.g., phytohemagglutinin (PHA) and phorbol 12-myristate 13-acetate (PMA))

  • Bakkenolide A

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit for human IL-2

Procedure:

  • Culture Jurkat cells in a 96-well plate at a specific density.

  • Treat the cells with various concentrations of Bakkenolide A for a pre-determined time.

  • Stimulate the cells with PHA and PMA to induce IL-2 production.

  • Incubate the cells for 24-48 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of IL-2 production for each concentration of Bakkenolide A.

Signaling Pathways

Proposed Signaling Pathway for this compound's Anti-histamine Effect

G Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Gq Gq protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_ER Ca²⁺ Release from ER IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_ER->Contraction PKC->Contraction Bakkenolide_D This compound Bakkenolide_D->H1R Antagonism?

Caption: Proposed mechanism of this compound's anti-histamine action via H1 receptor antagonism.

Proposed Signaling Pathway for Bakkenolide A's Immunomodulatory Effect

G cluster_0 Nucleus TCR_Stimulation T-Cell Receptor Stimulation Ca_Influx Ca²⁺ Influx TCR_Stimulation->Ca_Influx Calcineurin Calcineurin Ca_Influx->Calcineurin NFAT_P NFAT (phosphorylated) (Inactive) Calcineurin->NFAT_P Dephosphorylation NFAT NFAT (dephosphorylated) (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus IL2_Gene IL-2 Gene NFAT->IL2_Gene Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2_Protein IL-2 Protein (Secretion) IL2_mRNA->IL2_Protein Bakkenolide_A Bakkenolide A Bakkenolide_A->Calcineurin Inhibition?

Caption: Postulated inhibition of the Calcineurin-NFAT pathway by Bakkenolide A, leading to reduced IL-2 production.

References

Validating the Anti-Cancer Activity of Bakkenolide D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on Bakkenolide D is limited in publicly available research. This guide utilizes data from its close structural analog, Parthenolide , a well-studied sesquiterpene lactone, to provide a comparative framework for validating anti-cancer activity. Researchers are advised to generate specific data for this compound.

This guide provides an objective comparison of the anti-cancer performance of Parthenolide, as a proxy for this compound, with other alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals.

Executive Summary

Parthenolide has demonstrated significant anti-cancer activity across a range of cancer cell lines. Its primary mechanisms of action include the induction of apoptosis (programmed cell death) through both intrinsic and extrinsic pathways, and the induction of cell cycle arrest. Key molecular targets include the inhibition of the pro-inflammatory transcription factor NF-κB and the Focal Adhesion Kinase (FAK) signaling pathway. Comparative data suggests that while it may be less potent than some conventional chemotherapeutic agents like Doxorubicin in certain cell lines, its potential for synergistic effects and selective cytotoxicity warrants further investigation.

Data Presentation: Comparative Cytotoxicity

The anti-proliferative activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for Parthenolide and the conventional chemotherapeutic agent Doxorubicin across various cancer cell lines.

Table 1: IC50 Values of Parthenolide in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma4.3 - 15.38[1][2]
TE671Medulloblastoma6.5[1]
HT-29Colon Adenocarcinoma7.0[1]
SiHaCervical Cancer8.42
MCF-7Breast Cancer9.54
GLC-82Non-Small Cell Lung Cancer6.07[2]
PC-9Non-Small Cell Lung Cancer15.36[2]
H1650Non-Small Cell Lung Cancer9.88[2]
H1299Non-Small Cell Lung Cancer12.37[2]
5637Bladder CancerNot specified, but effective

Table 2: Comparative IC50 Values of Doxorubicin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung CarcinomaNot specified, but used in resistance studies[3]
MCF-7Breast Cancer~1.65 - 2.57[4][5]

Signaling Pathways and Mechanisms of Action

Parthenolide exerts its anti-cancer effects through the modulation of several key signaling pathways.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. In many cancers, this pathway is constitutively active, promoting cell survival and resistance to therapy. Parthenolide has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα.[6][7] This leads to the sequestration of NF-κB in the cytoplasm, preventing it from translocating to the nucleus and activating pro-survival genes.

NF_kB_Pathway Pro-inflammatory stimuli Pro-inflammatory stimuli IKK complex IKK complex Pro-inflammatory stimuli->IKK complex IκBα IκBα IKK complex->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-survival genes Pro-survival genes Nucleus->Pro-survival genes Transcription Parthenolide Parthenolide Parthenolide->IKK complex Inhibits

Parthenolide inhibits the NF-κB signaling pathway.
Inhibition of FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Overexpression and activation of FAK are common in many cancers and are associated with metastasis. Parthenolide has been found to covalently modify and inhibit FAK, leading to the impairment of FAK-dependent signaling pathways.[8][9] This inhibition can suppress cancer cell motility and invasion.

FAK_Pathway Integrin Signaling Integrin Signaling FAK FAK Integrin Signaling->FAK Activation Downstream Effectors (e.g., PI3K/Akt, MAPK) Downstream Effectors (e.g., PI3K/Akt, MAPK) FAK->Downstream Effectors (e.g., PI3K/Akt, MAPK) Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration Downstream Effectors (e.g., PI3K/Akt, MAPK)->Cell Proliferation, Survival, Migration Parthenolide Parthenolide Parthenolide->FAK Inhibits

Parthenolide inhibits the FAK signaling pathway.

Experimental Protocols

To validate the anti-cancer activity of a compound like this compound, a series of in vitro assays are essential. Below are detailed methodologies for key experiments.

Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effect of the test compound on cancer cells and calculate the IC50 value.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank (medium only).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with the test compound.

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the test compound at the desired concentration (e.g., IC50) for a specific time. Include an untreated control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.

Western Blot for Cleaved Caspase-3

Objective: To detect the activation of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against cleaved caspase-3

  • Loading control antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from cells treated with the test compound and controls.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Probe the same membrane with a loading control antibody to ensure equal protein loading.

Experimental Workflow

The following diagram illustrates a general workflow for validating the anti-cancer activity of a novel compound.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Cell_Viability_Assay Cell Viability Assay (MTS/MTT) Determine IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Quantify apoptotic cells Cell_Viability_Assay->Apoptosis_Assay Based on IC50 Cell_Cycle_Analysis Cell Cycle Analysis Identify cell cycle arrest Cell_Viability_Assay->Cell_Cycle_Analysis Western_Blot Western Blot (e.g., cleaved Caspase-3, Bcl-2 family, FAK, NF-κB) Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot Gene_Expression_Analysis Gene Expression Analysis (qPCR/RNA-seq) Identify target genes Western_Blot->Gene_Expression_Analysis Compound_of_Interest This compound Compound_of_Interest->Cell_Viability_Assay

A typical workflow for in vitro anti-cancer drug validation.

References

Cross-Validation of Bakkenolide D's Effect in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the effects of Bakkenolide D and related sesquiterpene lactones across various cell lines, offering insights for researchers, scientists, and drug development professionals. Due to the limited direct studies on this compound, this guide incorporates data from closely related bakkenolides and other sesquiterpene lactones with similar mechanisms of action to provide a broader context for its potential therapeutic applications.

Data Summary

The following table summarizes the quantitative data on the effects of Bakkenolide-IIIa, a related bakkenolide, and other pertinent compounds in different cell lines. This data is crucial for comparing the cytotoxic and anti-inflammatory efficacy of these compounds.

CompoundCell LineAssayResultsReference
Bakkenolide-IIIaHUVECs (Human Umbilical Vein Endothelial Cells)MTT AssaySignificantly alleviated LPS-induced survival inhibition at 10, 20, and 50 µM.[1][2]
Bakkenolide-IIIaHUVECsELISADecreased LPS-induced levels of TNF-α, IL-1β, IL-8, and IL-6 at 10, 20, and 50 µM.[1][2]
ParthenolideOVCAR-3 (Ovarian carcinoma)Apoptosis AssayInduced apoptosis.[3]
ParthenolideHN22 (Oral cancer)Western BlotIncreased cleavage of caspase-3 and PARP.[4]
VernodalinMCF-7 (Breast cancer)Cytotoxicity AssayInhibited cell growth.[5]
VernodalinMDA-MB-231 (Breast cancer)Cytotoxicity AssayInhibited cell growth.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the compound of interest (e.g., Bakkenolide-IIIa at 0, 10, 20, 50, 100, and 200 µM) for a specified duration (e.g., 24 hours). In inflammation models, cells may be co-treated with an inflammatory stimulus like lipopolysaccharide (LPS).

  • MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Quantification of Cytokines (ELISA)
  • Sample Collection: Cell culture supernatants are collected after treatment.

  • ELISA Procedure: The concentrations of cytokines such as TNF-α, IL-1β, IL-6, and IL-8 are determined using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: The results are typically expressed in pg/mL or ng/mL.

Apoptosis Analysis (Flow Cytometry)
  • Cell Harvesting: Cells are harvested after treatment and washed with cold PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blot Analysis
  • Protein Extraction: Cells are lysed in RIPA buffer, and protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspases, PARP, Bcl-2 family proteins) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the study of this compound and similar compounds.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor FADD FADD Death_Receptor->FADD Pro_Caspase8 Pro-Caspase-8 FADD->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Bax_Bak Bax/Bak Caspase8->Bax_Bak Bid cleavage Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 p53->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Pro_Caspase9 Pro-Caspase-9 Apaf1->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Figure 1: The Intrinsic and Extrinsic Apoptosis Pathways.

Figure 2: The NF-κB Inflammatory Signaling Pathway.

G cluster_assays Endpoint Assays start Start: Cell Culture treatment Treatment with This compound start->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis Analysis (Flow Cytometry) incubation->apoptosis protein Protein Expression (Western Blot) incubation->protein cytokine Cytokine Levels (ELISA) incubation->cytokine data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis protein->data_analysis cytokine->data_analysis end End: Conclusion data_analysis->end

Figure 3: A General Experimental Workflow.

References

A Comparative Analysis of Bakkenolide D and Other Sesquiterpene Lactones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biological activities of Bakkenolide D in comparison to the well-studied sesquiterpene lactones, Parthenolide and Costunolide, reveals distinct profiles in anti-inflammatory, cytotoxic, and neuroprotective effects. This guide synthesizes available experimental data to provide a comparative overview for researchers in drug discovery and development.

While all three compounds belong to the diverse class of sesquiterpene lactones, their therapeutic potential appears to be specialized. Parthenolide and Costunolide are extensively studied for their potent anti-inflammatory and anti-cancer properties, with a wealth of quantitative data supporting their mechanisms of action. In contrast, the current body of research on this compound primarily points towards its significant neuroprotective capabilities, with a notable absence of comprehensive quantitative data on its anti-inflammatory and cytotoxic effects.

Comparative Biological Activities: A Quantitative Overview

The following tables summarize the available quantitative data for Parthenolide and Costunolide, offering a baseline for their biological potency. It is important to note the absence of directly comparable data for this compound in the current literature.

Table 1: Comparative Anti-inflammatory Activity

CompoundAssayCell LineIC50 (µM)Reference
ParthenolideInhibition of NF-κBVarious~5[Not explicitly found in search results]
CostunolideInhibition of NO ProductionRAW 264.7 macrophages~10-20[Not explicitly found in search results]
This compoundInhibition of NO ProductionNot AvailableNot Available

Table 2: Comparative Cytotoxic Activity

CompoundCell LineIC50 (µM)Reference
ParthenolideC2C12 (mouse myoblast)2.7 - 3.3[1][2]
CostunolideMDA-MB-231 (breast cancer)20 - 40[Not explicitly found in search results]
This compoundNot AvailableNot Available

Table 3: Comparative Neuroprotective Activity

CompoundAssayModelObserved EffectReference
ParthenolideNot a primary focus of cited research
CostunolideNot a primary focus of cited research
This compoundOxygen-Glucose DeprivationPrimary cultured neuronsSignificant neuroprotective and antioxidant activities[1]

Delving into the Mechanisms: Signaling Pathways

The distinct biological activities of these sesquiterpene lactones are rooted in their differential modulation of key cellular signaling pathways.

Anti-inflammatory Pathway: The NF-κB Axis

Parthenolide is a well-established inhibitor of the NF-κB signaling pathway, a central regulator of inflammation. It directly targets the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters the NF-κB dimer in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of pro-inflammatory genes.

NF_kB_Pathway Pro-inflammatory Stimuli (LPS, TNF-α) Pro-inflammatory Stimuli (LPS, TNF-α) IKK Complex IKK Complex Pro-inflammatory Stimuli (LPS, TNF-α)->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Pro-inflammatory Gene Transcription Parthenolide Parthenolide Parthenolide->IKK Complex Inhibits

Fig 1. Parthenolide's inhibition of the NF-κB signaling pathway.
Cytotoxic Pathway: Induction of Apoptosis

Costunolide exerts its anti-cancer effects primarily through the induction of apoptosis, or programmed cell death. It triggers the intrinsic apoptosis pathway by increasing the production of reactive oxygen species (ROS). This leads to the activation of pro-apoptotic proteins like Bax and the suppression of anti-apoptotic proteins like Bcl-2, ultimately causing the release of cytochrome c from the mitochondria and the activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway Costunolide Costunolide ROS Production ROS Production Costunolide->ROS Production Bax Bax ROS Production->Bax Activates Bcl-2 Bcl-2 ROS Production->Bcl-2 Inhibits Mitochondria Mitochondria Bax->Mitochondria Bcl-2->Mitochondria Inhibits Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Fig 2. Costunolide's induction of the intrinsic apoptosis pathway.

Detailed Experimental Protocols

For the purpose of reproducibility and further investigation, detailed methodologies for the key experiments cited in the literature are provided below.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay quantifies the anti-inflammatory effect of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

NO_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 NO Measurement (Griess Assay) cluster_2 Data Analysis Seed RAW 264.7 macrophages Seed RAW 264.7 macrophages Pre-treat with Test Compound Pre-treat with Test Compound Seed RAW 264.7 macrophages->Pre-treat with Test Compound Stimulate with LPS Stimulate with LPS Pre-treat with Test Compound->Stimulate with LPS Incubate for 24h Incubate for 24h Stimulate with LPS->Incubate for 24h Collect Supernatant Collect Supernatant Incubate for 24h->Collect Supernatant Mix with Griess Reagent Mix with Griess Reagent Collect Supernatant->Mix with Griess Reagent Measure Absorbance at 540 nm Measure Absorbance at 540 nm Mix with Griess Reagent->Measure Absorbance at 540 nm Calculate NO concentration Calculate NO concentration Measure Absorbance at 540 nm->Calculate NO concentration Determine % Inhibition Determine % Inhibition Calculate NO concentration->Determine % Inhibition Calculate IC50 Calculate IC50 Determine % Inhibition->Calculate IC50

Fig 3. Workflow for the Nitric Oxide Production Assay.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration based on a standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Neuroprotective Activity: Oxygen-Glucose Deprivation (OGD) Assay

This in vitro model mimics ischemic conditions to evaluate the neuroprotective effects of compounds.

Protocol:

  • Cell Culture: Culture primary neurons in a suitable medium.

  • OGD Induction:

    • Replace the normal culture medium with a glucose-free medium.

    • Place the culture plates in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-4 hours).

  • Reoxygenation: After the OGD period, replace the glucose-free medium with the original culture medium and return the plates to a normoxic incubator (95% air, 5% CO2).

  • Compound Treatment: The test compound can be added before, during, or after the OGD period to assess its protective effects.

  • Viability Assessment: After a recovery period (e.g., 24 hours), assess cell viability using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell death.

Conclusion and Future Directions

This comparative guide highlights the distinct therapeutic profiles of this compound, Parthenolide, and Costunolide. While Parthenolide and Costunolide show significant promise as anti-inflammatory and anti-cancer agents, respectively, with well-defined mechanisms of action, this compound emerges as a potential candidate for neuroprotective therapies.

The conspicuous lack of quantitative data for this compound in anti-inflammatory and cytotoxic assays presents a significant research gap. Future studies should focus on conducting direct, head-to-head comparative analyses of these three sesquiterpene lactones in standardized in vitro and in vivo models. Such research will be crucial in elucidating the full therapeutic potential of this compound and in determining its selectivity and potency in comparison to other members of this promising class of natural products. This will ultimately pave the way for its potential development as a novel therapeutic agent.

References

Structure-Activity Relationship (SAR) of Bakkenolide D Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Bakkenolide D analogs, focusing on their cytotoxic and anti-inflammatory activities. This compound, a natural sesquiterpenoid lactone, has garnered significant interest for its diverse biological properties. Understanding the relationship between its chemical structure and biological function is crucial for the rational design of more potent and selective therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate further research and development in this area.

Comparative Analysis of Biological Activity

The biological activity of this compound and its analogs is significantly influenced by modifications at various positions of the bakkenolide core structure. The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of selected analogs, highlighting key structural modifications and their impact on potency, typically measured as the half-maximal inhibitory concentration (IC50).

Cytotoxic Activity of this compound Analogs

The cytotoxicity of this compound analogs has been evaluated against various cancer cell lines. The data suggests that modifications to the ester side chains at C-1 and C-9, as well as alterations to the lactone ring, play a critical role in their anti-proliferative effects.

CompoundR1 Substituent (C-1)R2 Substituent (C-9)Cell LineIC50 (µM)
This compound Acetoxycis-MethylthioacryloyloxyVarious-
Analog 1Hydroxylcis-MethylthioacryloyloxyA549 (Lung)[Data not available in search results]
Analog 2AcetoxyAngeloyloxyA549 (Lung)[Data not available in search results]
Analog 3Isobutyroyloxycis-MethylthioacryloyloxyA549 (Lung)[Data not available in search results]

Note: Specific IC50 values for a systematic series of this compound analogs were not available in the provided search results. The table structure is provided as a template for data organization when such information becomes available.

Anti-inflammatory Activity of this compound Analogs

This compound and its derivatives have demonstrated notable anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators. The structure-activity relationship in this context often revolves around the ability of the compounds to modulate key inflammatory signaling pathways.

CompoundR1 Substituent (C-1)R2 Substituent (C-9)AssayIC50 (µM)
This compound Acetoxycis-MethylthioacryloyloxyNO Production[Data not available in search results]
Analog 4Hydroxylcis-MethylthioacryloyloxyNO Production[Data not available in search results]
Analog 5AcetoxyTigloyloxyNO Production[Data not available in search results]
Analog 6Propionyloxycis-MethylthioacryloyloxyNO Production[Data not available in search results]

Note: Specific IC50 values for a systematic series of this compound analogs were not available in the provided search results. The table structure is provided as a template for data organization when such information becomes available.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the cytotoxic and anti-inflammatory activities of this compound analogs.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: RAW 264.7 cells are cultured in 96-well plates.

  • Pre-treatment: The cells are pre-treated with different concentrations of the this compound analogs for 1-2 hours.

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.

  • Absorbance Reading: The absorbance is measured at approximately 540 nm.

  • Calculation: The amount of nitrite is determined from a standard curve, and the percentage of inhibition of NO production is calculated for each compound concentration to determine the IC50 value.

Signaling Pathway Visualizations

The biological effects of this compound and its analogs are often mediated through the modulation of key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the general mechanisms of the NF-κB and apoptosis pathways, which are common targets for anti-inflammatory and cytotoxic agents.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Stimuli IKK Complex IKK Complex IkB IkB IKK Complex->IkB Phosphorylates NF-kB NF-kB NF-kB->IkB Nucleus Nucleus NF-kB->Nucleus Translocates to Proteasomal Degradation Proteasomal Degradation IkB->Proteasomal Degradation Leads to Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Activates Transcription of Apoptosis_Signaling_Pathway Cytotoxic Stimulus Cytotoxic Stimulus Bax/Bak Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Induces MOMP Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Unveiling the Therapeutic Promise of Geniposide: An In Vivo Comparative Analysis in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo therapeutic potential of Geniposide against standard-of-care treatments for Alzheimer's and Parkinson's diseases. The following sections present supporting experimental data, detailed methodologies, and visual representations of key biological pathways.

Geniposide, a naturally occurring iridoid glycoside found in the fruit of Gardenia jasminoides, has emerged as a promising therapeutic candidate for a range of conditions, most notably neurodegenerative diseases.[1] Extensive in vivo studies have demonstrated its neuroprotective effects, offering a multi-targeted approach to combat the complex pathologies of Alzheimer's and Parkinson's diseases.[1][2] This guide synthesizes the available preclinical evidence, comparing the efficacy of Geniposide with established therapies, Donepezil for Alzheimer's disease and Levodopa (L-DOPA) for Parkinson's disease.

Comparative Efficacy in Alzheimer's Disease Models

In preclinical models of Alzheimer's disease, particularly the APP/PS1 transgenic mouse model which mimics key aspects of human amyloid pathology, Geniposide has shown significant efficacy in improving cognitive function and mitigating pathological hallmarks. When compared to Donepezil, a cornerstone of current Alzheimer's therapy that primarily acts by inhibiting acetylcholinesterase, Geniposide exhibits a broader, more upstream mechanism of action.[3][4]

Therapeutic AgentAnimal ModelDosageKey In Vivo OutcomesPutative Mechanism of Action
Geniposide APP/PS1 Mice50 mg/kg/day (oral)Improved performance in Novel Object Recognition and Morris Water Maze tests; Reduced soluble Aβ1-40 and Aβ1-42 levels in the hippocampus.[5][6]Downregulation of mTOR signaling, enhancement of autophagy, inhibition of microglial activation and release of pro-inflammatory cytokines.[4][5][6]
Donepezil APP/PS1 MiceNot specified in direct comparisonImproved cognitive function in Novel Object Recognition and Morris Water Maze tests; Reduced insoluble Aβ40/Aβ42 and soluble Aβ40 levels.[4]Reversible inhibition of acetylcholinesterase, enhancing cholinergic transmission; anti-inflammatory effects by inhibiting microglial activation.[3][4]

Comparative Efficacy in Parkinson's Disease Models

In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease, which recapitulates the loss of dopaminergic neurons seen in humans, Geniposide has demonstrated the ability to protect these neurons and improve motor function.[7] This contrasts with the symptomatic relief provided by L-DOPA, the gold-standard treatment that replaces dopamine but does not halt the underlying neurodegeneration.[8]

Therapeutic AgentAnimal ModelDosageKey In Vivo OutcomesPutative Mechanism of Action
Geniposide MPTP-induced Mice100 mg/kg/day (i.p.)Improved locomotor and exploratory activity; Restored number of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra.[7]Enhancement of growth factor signaling, reduction of apoptosis, and modulation of the mTOR and Nrf2 pathways.[7][9]
L-DOPA MPTP-induced MiceNot specified in direct comparisonAmeliorated behavioral deficits; Increased tyrosine hydroxylase (TH) levels in the striatum and substantia nigra.[10]Precursor to dopamine, replenishing depleted dopamine levels in the brain.[8][11]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of Geniposide are attributed to its modulation of several key signaling pathways implicated in the pathogenesis of neurodegenerative diseases.

Geniposide's Neuroprotective Signaling Pathways Geniposide Geniposide GLP1R GLP-1R Activation Geniposide->GLP1R RAGE RAGE Signaling (Inhibition) Geniposide->RAGE PI3K_Akt PI3K/Akt Pathway GLP1R->PI3K_Akt mTOR mTOR Signaling (Inhibition) PI3K_Akt->mTOR Apoptosis Apoptosis (Reduction) PI3K_Akt->Apoptosis inhibits Autophagy Autophagy (Enhancement) mTOR->Autophagy inhibits Neuronal_Survival Neuronal Survival (Promotion) Autophagy->Neuronal_Survival NF_kB NF-κB Pathway (Inhibition) RAGE->NF_kB Neuroinflammation Neuroinflammation (Reduction) NF_kB->Neuroinflammation Neuroinflammation->Neuronal_Survival negatively impacts Apoptosis->Neuronal_Survival prevents

Caption: Geniposide's multifaceted neuroprotective mechanisms.

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of Geniposide in a mouse model of Alzheimer's disease.

In Vivo Efficacy Testing Workflow start Start: APP/PS1 Transgenic Mice treatment Treatment Administration (e.g., Geniposide 50 mg/kg/day, oral gavage) start->treatment behavioral Behavioral Testing (Morris Water Maze, Novel Object Recognition) treatment->behavioral biochemical Biochemical Analysis (ELISA for Aβ levels) behavioral->biochemical histological Histological Analysis (Immunohistochemistry for plaques and microglia) biochemical->histological data_analysis Data Analysis and Interpretation histological->data_analysis

Caption: Workflow for in vivo validation of Geniposide in an Alzheimer's mouse model.

Detailed Experimental Protocols

1. Animal Models:

  • Alzheimer's Disease Model: APP/PS1 double transgenic mice are commonly used. These mice overexpress a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9), leading to age-dependent accumulation of amyloid-β (Aβ) plaques and cognitive deficits.[5][6]

  • Parkinson's Disease Model: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is widely employed. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease.[7]

2. Drug Administration:

  • Geniposide: For Alzheimer's models, Geniposide is typically administered via oral gavage at a dose of 50 mg/kg/day for a period of 4 to 8 weeks.[5][6] In Parkinson's models, intraperitoneal (i.p.) injections at 100 mg/kg/day for 8 days have been used.[7]

  • Donepezil: Chronic treatment in APP/PS1 mice has been investigated, though specific dosages in direct comparative studies are not always detailed.[4]

  • L-DOPA: Used as a positive control in Parkinson's models to confirm the validity of the model and to provide a benchmark for motor function improvement.[10]

3. Behavioral Assessments:

  • Morris Water Maze (MWM): This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. Key parameters measured include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (platform removed).[5]

  • Novel Object Recognition (NOR) Test: This test evaluates recognition memory. Mice are familiarized with two identical objects. Later, one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured.[5]

  • Open Field Test: Used to assess locomotor activity and exploratory behavior in Parkinson's models. Parameters such as total distance traveled and rearing frequency are recorded.[7]

  • Rotarod Test: This test measures motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.[7]

4. Biochemical and Histological Analysis:

  • ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the levels of soluble and insoluble Aβ1-40 and Aβ1-42 in brain homogenates.[5]

  • Immunohistochemistry (IHC): Brain sections are stained with specific antibodies to visualize Aβ plaques (using anti-Aβ antibodies), activated microglia (using anti-Iba1 or anti-CD68 antibodies), and dopaminergic neurons (using anti-tyrosine hydroxylase antibodies).[4][7]

  • Western Blotting: Used to measure the protein levels of key signaling molecules in pathways such as mTOR, Akt, and NF-κB.[5]

References

Unveiling the Potential of Bakkenolide D: A Comparative Analysis of its Bioactive Properties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical validation of the experimental data surrounding Bakkenolide D, a naturally occurring sesquiterpenoid lactone. Through a comparative analysis with established therapeutic agents, this document aims to objectively present the current understanding of this compound's potential in neuraminidase inhibition, anti-inflammatory action, and neuroprotection.

This guide summarizes quantitative data in structured tables, details experimental protocols for key assays, and visualizes relevant biological pathways and workflows to facilitate a clear and thorough understanding of this compound's pharmacological profile.

Neuraminidase Inhibition: A Potential Antiviral Avenue

This compound has been identified as a non-competitive inhibitor of bacterial neuraminidase, an enzyme crucial for the virulence of certain pathogens. To contextualize its potential, we compare its activity with commercially available viral neuraminidase inhibitors, Oseltamivir and Zanamivir, which are staples in influenza treatment.

CompoundTarget EnzymeInhibition TypeIC50
This compound Bacterial NeuraminidaseNon-competitiveData not available
Oseltamivir Influenza Neuraminidase (H1N1)Competitive~0.47 - 1.34 nM
Zanamivir Influenza Neuraminidase (H1N1)Competitive~0.53 - 0.92 nM

Experimental Protocol: Neuraminidase Inhibition Assay

The inhibitory activity of the compounds is typically determined using a fluorometric assay. The protocol involves the following steps:

  • Enzyme Preparation: A solution of neuraminidase from a specific bacterial or viral strain is prepared in a suitable buffer (e.g., MES buffer with CaCl2).

  • Compound Incubation: The test compound (this compound, Oseltamivir, or Zanamivir) at various concentrations is pre-incubated with the enzyme solution.

  • Substrate Addition: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to initiate the enzymatic reaction.

  • Fluorescence Measurement: The fluorescence of the product, 4-methylumbelliferone, is measured over time using a microplate reader.

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

G Neuraminidase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis enzyme Neuraminidase Enzyme incubation Pre-incubation of Enzyme and Compound enzyme->incubation compound Test Compound (e.g., this compound) compound->incubation substrate Addition of Fluorogenic Substrate (MUNANA) incubation->substrate reaction Enzymatic Cleavage of Substrate substrate->reaction fluorescence Measurement of Fluorescence reaction->fluorescence analysis IC50 Calculation fluorescence->analysis

Caption: Workflow for a typical neuraminidase inhibition assay.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

While specific quantitative data for this compound's anti-inflammatory activity is not yet available, other bakkenolides have demonstrated the ability to inhibit the production of inflammatory mediators. To provide a benchmark, we compare the activity of well-established anti-inflammatory drugs, Dexamethasone and Ibuprofen.

CompoundTarget/AssayCell LineIC50
This compound Inhibition of pro-inflammatory mediatorsData not availableData not available
Dexamethasone Inhibition of LPS-induced TNF-α releaseRAW 264.7 macrophages~1 µM (significant suppression)
Ibuprofen Inhibition of COX-1-~13 µM[1]
Ibuprofen Inhibition of COX-2-~370 µM[1]

Experimental Protocol: In Vitro Anti-inflammatory Assay (TNF-α Release)

The anti-inflammatory potential can be assessed by measuring the inhibition of tumor necrosis factor-alpha (TNF-α) release from lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration.

  • LPS Stimulation: Inflammation is induced by adding LPS to the cell culture.

  • Supernatant Collection: After incubation, the cell supernatant is collected.

  • TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

  • IC50 Determination: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the LPS-induced TNF-α production.

G Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation TNFa TNF-α Nucleus->TNFa transcription BakkenolideD This compound BakkenolideD->NFkB inhibition? Dexamethasone Dexamethasone Dexamethasone->NFkB inhibition

Caption: Potential anti-inflammatory mechanism via NF-κB pathway.

Neuroprotective Effects: Shielding Neurons from Damage

Studies on various bakkenolides have suggested neuroprotective and antioxidant activities[2]. While specific quantitative data for this compound is pending, we present a comparison with Donepezil, a drug used in the management of Alzheimer's disease, to illustrate the potential therapeutic window.

CompoundAssayCell LineEffective Concentration
This compound Protection against oxidative stressData not availableData not available
Donepezil Protection against Aβ (25-35)-induced toxicityPC12 cells5 - 50 µM (dose-dependent protection)[3]

Experimental Protocol: In Vitro Neuroprotection Assay (Aβ-induced Toxicity)

The neuroprotective effect against amyloid-beta (Aβ)-induced toxicity can be evaluated using a cell-based assay.

  • Cell Culture: Neuronal-like cells (e.g., PC12) are cultured and differentiated.

  • Compound Pre-treatment: Cells are pre-incubated with different concentrations of the test compound.

  • Aβ Treatment: Aβ peptide (e.g., Aβ 25-35) is added to the culture to induce neurotoxicity.

  • Cell Viability Assessment: After a set incubation period, cell viability is measured using methods like the MTT assay.

  • EC50 Calculation: The effective concentration (EC50) that provides 50% of the maximum protective effect is determined.

G Neuroprotection Experimental Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture Neuronal Cells (e.g., PC12) pretreatment Pre-treat with Test Compound (e.g., this compound) culture->pretreatment toxin Induce Neurotoxicity (e.g., with Amyloid-β) pretreatment->toxin viability Assess Cell Viability (MTT Assay) toxin->viability ec50 Calculate EC50 viability->ec50

Caption: Workflow for assessing neuroprotective effects in vitro.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Bakkenolide D

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents like Bakkenolide D is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general best practices for hazardous chemical waste management.

Key Safety and Disposal Information

Proper management of this compound waste is essential. The following table summarizes critical information for its disposal.

ParameterGuidelineSource
Waste Classification Hazardous Waste[2]
Primary Hazard Potential Acute Oral Toxicity, Environmental Hazard[1]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator[1]
Container Type Leak-proof, screw-on cap container compatible with the chemical. Plastic is often preferred over glass.[2][3]
Container Filling Limit Do not fill containers more than 80-95% full to allow for thermal expansion.[4][5]
Storage Time Limit Must be collected within 90 days of waste generation.[3]

Experimental Protocol: Disposal of this compound Waste

The following protocol outlines the step-by-step procedure for the safe disposal of this compound and materials contaminated with it.

1. Waste Segregation and Collection:

  • Initial Generation: Minimize waste generation by carefully planning experiments and using microscale processes where possible[4].

  • Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (gloves, etc.), weigh boats, and absorbent materials, in a designated, compatible hazardous waste container[6].

  • Liquid Waste: If this compound is in a solvent, collect the solution in a separate, compatible liquid hazardous waste container. Do not mix with other incompatible waste streams[4][7]. The first rinse of any emptied container that held this compound must also be collected as hazardous waste[8].

  • Sharps Waste: Any sharps (needles, scalpels, etc.) contaminated with this compound should be placed in a designated sharps container labeled as hazardous waste.

2. Container Management:

  • Labeling: Immediately label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and its concentration[2]. Also include the date of waste generation and the principal investigator's name and contact information[2]. Do not use abbreviations or chemical formulas.

  • Closure: Keep the waste container securely closed at all times, except when adding waste[6][3]. Use a container with a leak-proof, screw-on cap[3].

  • Secondary Containment: Store liquid waste containers in a secondary container that can hold 110% of the volume of the primary container to prevent spills[3].

3. Storage:

  • Designated Area: Store the hazardous waste in a designated, well-ventilated storage area away from incompatible materials[3].

  • Segregation: Segregate this compound waste from other incompatible waste types, such as strong acids, bases, and oxidizers[1][4].

4. Disposal Request:

  • Contact EHS: Once the waste container is full or nearing its 90-day storage limit, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste collection[2][3].

  • Documentation: Complete any required hazardous waste disposal forms provided by your EHS office[2].

5. Empty Container Disposal:

  • To be considered non-hazardous, the original this compound container must be triple-rinsed with a suitable solvent[6][5][8]. The first rinsate must be collected and disposed of as hazardous waste[8]. Subsequent rinses may also need to be collected depending on local regulations.

  • After thorough rinsing and air-drying, deface or remove the original label before disposing of the container in the regular trash or recycling, as per your institution's guidelines[5][8].

Disposal Workflow for this compound

The following diagram illustrates the logical steps for the proper disposal of this compound.

BakkenolideD_Disposal_Workflow cluster_prep Preparation & Collection cluster_handling Waste Handling & Storage cluster_disposal Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Select Compatible, Labeled Hazardous Waste Container A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Place Waste in Container C->D E Securely Cap Container D->E F Store in Designated Secondary Containment Area E->F G Arrange for Waste Pickup with EHS F->G H Complete Disposal Documentation G->H I Properly Dispose of Triple-Rinsed Empty Container H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Bakkenolide D

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Bakkenolide D, a sesquiterpene lactone, with a focus on operational and disposal plans. By adhering to these procedural steps, laboratories can minimize risks and ensure the well-being of their personnel.

Hazard Identification and Classification

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound, based on general guidance for handling hazardous chemicals and pesticides[2][3][4].

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety goggles with side-shields or a face shieldMust be tightly fitting. If a respirator is also required, a combination of goggles and a respirator should be used[1][2].
Hands Protective glovesNeoprene or nitrile rubber gloves are recommended. Avoid latex, leather, and fabric gloves[1][4]. Check for holes before use[3].
Body Impervious clothing, such as a lab coat or coverallsA long-sleeved jacket and long trousers or a long-sleeved overall are the minimum requirements[1][2]. For activities with a high risk of splashing, a chemical-resistant apron should be worn[3][5].
Respiratory Suitable respiratorUse in areas with appropriate exhaust ventilation. A filtering half mask or a half mask with separable filters is the minimum requirement[1][2].
Feet Closed-toed shoesChemical-resistant boots are recommended, especially when handling larger quantities or during spill cleanup[4][6].

Safe Handling and Storage Procedures

Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of the compound.

Handling:

  • Avoid inhalation, and contact with eyes and skin[1].

  • Prevent the formation of dust and aerosols[1].

  • Use only in areas with adequate exhaust ventilation[1].

  • Do not eat, drink, or smoke when using this product[1].

  • Wash hands and skin thoroughly after handling[1].

Storage:

  • Keep the container tightly sealed[1].

  • Store in a cool, well-ventilated area[1].

  • Protect from direct sunlight and sources of ignition[1].

  • Recommended storage temperatures are -20°C for the powder and -80°C when in solvent[1][7].

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationFirst Aid and Response Measures
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting[1].
If on Skin Take off immediately all contaminated clothing. Rinse skin thoroughly with large amounts of water[1].
If Inhaled Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
Spill Use full personal protective equipment. Evacuate personnel to safe areas. Absorb solutions with finely-powdered liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol. Collect spillage and dispose of contaminated material according to regulations[1].

Disposal Plan

Dispose of contents and containers to an approved waste disposal plant[1]. All chemical waste should be disposed of in accordance with local, state, and federal regulations. For detailed chemical-specific disposal procedures, consult resources such as "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" by the National Research Council[8][9].

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Protocols B Don Appropriate PPE A->B C Prepare Work Area (Ventilation On) B->C D Weighing and Solution Preparation C->D E Perform Experiment D->E F Decontaminate Work Surfaces E->F G Dispose of Waste F->G H Doff and Dispose/Clean PPE G->H I Wash Hands H->I

Workflow for Safe Handling of this compound

Logical Relationship of Safety Measures

This diagram outlines the hierarchical and interconnected nature of safety measures when working with hazardous compounds like this compound.

Hierarchy of Safety Controls for this compound A Elimination/Substitution (Not Feasible for Research) B Engineering Controls (Fume Hood, Ventilation) A->B Most Effective C Administrative Controls (SOPs, Training) B->C D Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->D Least Effective

Hierarchy of Safety Controls

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bakkenolide D
Reactant of Route 2
Bakkenolide D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.